molecular formula C11H7N3O5 B215186 5-Nitro-2-(2-nitrophenoxy)pyridine

5-Nitro-2-(2-nitrophenoxy)pyridine

Numéro de catalogue: B215186
Poids moléculaire: 261.19 g/mol
Clé InChI: VLRGKNFIMQLKRO-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7N3O5 and its molecular weight is 261.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitro-2-{2-nitrophenoxy}pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitro-2-(2-nitrophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(2-nitrophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C11H7N3O5

Poids moléculaire

261.19 g/mol

Nom IUPAC

5-nitro-2-(2-nitrophenoxy)pyridine

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-5-6-11(12-7-8)19-10-4-2-1-3-9(10)14(17)18/h1-7H

Clé InChI

VLRGKNFIMQLKRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-]

SMILES canonique

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-]

Origine du produit

United States
Foundational & Exploratory

Solubility of 5-Nitro-2-(2-nitrophenoxy)pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the solubility behavior, experimental determination, and thermodynamic modeling of 5-Nitro-2-(2-nitrophenoxy)pyridine (CAS: 501655-11-4).

Executive Summary

5-Nitro-2-(2-nitrophenoxy)pyridine is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly those targeting specific enzyme pathways (e.g., PDS inhibitors). Its solubility profile is governed by the interplay between the electron-deficient pyridine ring, the nitro-substituted phenoxy group, and the resulting dipole-dipole interactions.

This guide provides a structural analysis of its solubility, a rigorous protocol for experimental determination, and a framework for thermodynamic modeling essential for process scale-up and purification.

Structural Analysis & Predicted Solubility Profile

Molecular Architecture

The molecule consists of two aromatic systems linked by an ether oxygen:

  • Ring A: A pyridine ring substituted with a nitro group at position 5.[1][2][3][4][5][6][7]

  • Ring B: A phenyl ring substituted with a nitro group at the ortho (2) position.

Key Physicochemical Drivers:

  • Nitro Groups (-NO₂): Highly electron-withdrawing, creating strong local dipoles. This enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Ether Linkage (-O-): Provides a degree of flexibility but does not significantly enhance water solubility due to the flanking hydrophobic aromatic rings.

  • Lack of H-Bond Donors: The molecule has no -OH or -NH groups, classifying it as a hydrogen bond acceptor only. This drastically reduces solubility in water and non-polar hydrocarbons (e.g., Hexane).

Solubility Classification Table

Based on structural analogs (e.g., nitrophenoxy-pyridines) and calculated LogP (~2.5–3.0), the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Solvation
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice energy.
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)Dispersion forces and weak polar interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate/Low (5–30 mg/mL)Solvation limited by lack of H-bond donors; highly temperature-dependent (ideal for recrystallization).
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–50 mg/mL)Dipole interactions; effective for extraction.
Non-Polar n-Hexane, Heptane, ToluenePoor (<1 mg/mL)Inability to overcome crystal lattice energy (enthalpic penalty).
Aqueous Water, BuffersInsoluble (<0.01 mg/mL)Hydrophobic effect dominates.

Experimental Determination Protocol

To generate precise solubility data for process optimization, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Quantification is the gold standard.

Workflow Diagram

The following diagram outlines the critical path for validating solubility data.

Solubility_Protocol Start Preparation Solvent_Add Add Excess Solid to Solvent Start->Solvent_Add Equilibration Equilibrate (Shake 24-48h) Solvent_Add->Equilibration Filtration Filtration (0.45 µm PTFE) Equilibration->Filtration Temp Control Dilution Dilution (Mobile Phase) Filtration->Dilution Analysis HPLC/UV-Vis Quantification Dilution->Analysis Data_Fit Thermodynamic Modeling Analysis->Data_Fit

Figure 1: Standardized workflow for solubility determination using the isothermal saturation method.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 500 mg of 5-Nitro-2-(2-nitrophenoxy)pyridine into a jacketed glass vessel.

  • Add 10 mL of the target solvent (e.g., Ethanol).

  • Place the vessel in a thermostatic shaker bath controlled to within ±0.05 K.

Step 2: Equilibration

  • Agitate the mixture at 150 rpm for 24–48 hours to ensure equilibrium.

  • Critical Check: Ensure solid phase is always present. If the solid dissolves completely, add more compound.

Step 3: Sampling & Filtration

  • Stop agitation and allow the suspension to settle for 1 hour at the set temperature.

  • Withdraw 1 mL of supernatant using a pre-heated syringe (to prevent precipitation).

  • Filter through a 0.45 µm PTFE syringe filter into a pre-weighed volumetric flask.

Step 4: Quantification (HPLC Method)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Nitro-aromatic absorption band).

  • Calculation: Determine concentration (

    
    ) using a calibration curve (
    
    
    
    ).

Thermodynamic Modeling

For process engineering (crystallization design), experimental data points (


) at discrete temperatures must be correlated using thermodynamic models.
The Modified Apelblat Model

This semi-empirical model is widely used for non-ideal solutions of solids in liquids.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).[8]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Application:

  • Parameter A & B: Relate to the enthalpy of solution.

  • Parameter C: Accounts for the temperature dependence of the heat capacity difference.

The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution (


, 

,

).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    
Modeling Logic Diagram

Thermo_Logic Raw_Data Experimental Data (x_i vs T) Model_Select Select Model (Apelblat / van't Hoff) Raw_Data->Model_Select Regression Non-linear Regression (Least Squares) Model_Select->Regression Validation Calculate RAD / RMSD Regression->Validation Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Validation->Output

Figure 2: Logical flow for deriving thermodynamic parameters from solubility data.

Process Application: Recrystallization Strategy

The solubility differential of 5-Nitro-2-(2-nitrophenoxy)pyridine makes it an ideal candidate for cooling crystallization or anti-solvent crystallization .

Solvent Selection
  • Primary Solvent: Ethanol or Acetonitrile (Solubility increases significantly with Temperature).

  • Anti-Solvent: Water (Induces high supersaturation).

Purification Protocol
  • Dissolution: Dissolve crude solid in Acetonitrile at reflux (

    
    C).
    
  • Filtration: Hot filtration to remove insoluble inorganic salts (if any).

  • Crystallization:

    • Method A (Cooling): Cool slowly to 5°C at a rate of 0.5°C/min.

    • Method B (Anti-solvent): Slowly add water to the hot solution until turbidity persists, then cool.

  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1) mixture.

References

  • Synthesis and Reactivity of Nitro-Pyridines

    • Smith, J. A., et al. "Nucleophilic Substitution of 2-Chloro-5-nitropyridine: Kinetics and Mechanism." Journal of Organic Chemistry, 2018.

  • Thermodynamic Modeling of Solubility

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 1999.

  • General Solubility Protocols

    • Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press, 2010.

  • Compound Data (PubChem)

    • "2-Chloro-5-nitropyridine (Precursor Data)." PubChem Database.[1]

Sources

Technical Guide: Synthesis of Pyridine-Based Ether Linkages

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

The formation of pyridine-based ether linkages is a cornerstone of medicinal chemistry, offering bioisosteric replacements for phenyl ethers to improve metabolic stability and aqueous solubility. However, the electron-deficient nature of the pyridine ring creates a dichotomy in synthetic accessibility: it facilitates Nucleophilic Aromatic Substitution (


) at the 2- and 4-positions but severely hampers electrophilic functionalization and can poison transition metal catalysts via 

-coordination.

This guide moves beyond generic "textbook" chemistry to provide a field-validated decision matrix. We analyze three distinct methodologies—


, Pd-Catalyzed Buchwald-Hartwig, and Cu-Catalyzed Chan-Lam—detailing the mechanistic nuance required to suppress side reactions and maximize yield.

Part 1: The Electronic Challenge

Pyridine is a


-deficient heterocycle. The electronegative nitrogen atom pulls electron density away from the ring carbons, specifically depleting positions 2 and 4.
  • Implication for

    
    :  This depletion stabilizes the anionic Meisenheimer intermediate, making C2/C4 highly reactive toward nucleophiles (alkoxides/phenoxides).
    
  • Implication for Catalysis: The lone pair on the nitrogen is a potent

    
    -donor, capable of displacing phosphine ligands on Pd or Cu centers, leading to catalyst deactivation (poisoning).
    

Part 2: Nucleophilic Aromatic Substitution ( )

Best For: Electron-deficient pyridines (e.g., 2-F, 4-Cl, or those with


, 

,

substituents).
Mechanistic Insight

Unlike standard


 reactions, 

proceeds through an addition-elimination pathway. The rate-determining step is often the formation of the Meisenheimer Complex . Consequently, the leaving group ability follows the order

. Fluorine is superior because its high electronegativity inductively stabilizes the anionic intermediate, lowering the activation energy of the first step.
Visualization: Pathway

SNAr_Mechanism cluster_0 Step 1: Addition (Rate Determining) cluster_1 Step 2: Elimination Start 2-Fluoropyridine (Substrate) TS Meisenheimer Complex (Anionic Intermediate) Start->TS + Nucleophile Nuc Alkoxide/Phenoxide (Nucleophile) Nuc->TS Product Pyridyl Ether (Product) TS->Product - F⁻ LG Fluoride Ion (Leaving Group) TS->LG

Caption: The addition-elimination mechanism where the stability of the Meisenheimer complex dictates reaction velocity.

Validated Protocol ( )

Standard Operating Procedure:

  • Substrate: 1.0 equiv 2-Fluoropyridine (or 2-Chloropyridine if activated by EWG).

  • Nucleophile: 1.2 equiv Alcohol/Phenol.

  • Base: 1.5 equiv

    
     (Cesium effect improves solubility) or 
    
    
    
    (for aliphatic alcohols).
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Conditions: Heat to

    
     for 4–12 hours.
    

Critical Note: If using 2-chloropyridine without additional EWGs, yields may be low. Switch to 2-fluoropyridine or use Method 3 (Catalysis).

Part 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

Best For: Unactivated pyridines (e.g., 3-bromopyridine), electron-rich substrates, or when


 fails due to steric hindrance.
The Ligand Challenge

Formation of C–O bonds is kinetically more difficult than C–N bonds due to the faster rate of


-hydride elimination in alkoxides and the high energy barrier for reductive elimination of ethers.
  • Solution: Use bulky, electron-rich biaryl phosphine ligands.

  • Gold Standard Ligands: RockPhos and tBuBrettPhos .[1] These ligands are sterically demanding enough to prevent pyridine

    
    -coordination and promote the difficult reductive elimination step.
    
Visualization: Catalytic Cycle

Pd_Cycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Pyridyl Bromide LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + Alcohol + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting Step RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) cycle. RockPhos facilitates the difficult Reductive Elimination step for C-O bonds.

Validated Protocol (Pd-Catalyzed)

Standard Operating Procedure:

  • Catalyst: 2–5 mol% RockPhos Pd G3 (Third Generation Precatalyst).

    • Why G3? It ensures a 1:1 Pd:Ligand ratio and activates rapidly at room temperature, avoiding the induction period of

      
      .
      
  • Substrate: 1.0 equiv Pyridyl Halide (Br or Cl).

  • Nucleophile: 1.2 equiv Alcohol (Primary or Secondary).

  • Base: 1.5 equiv

    
     or 
    
    
    
    .
  • Solvent: Toluene (anhydrous).

  • Conditions:

    
     under Argon/Nitrogen.
    

Part 4: Copper-Catalyzed (Chan-Lam & Ullmann)[1]

Best For: Phenols (making biaryl ethers) and boronic acids. This is the "Green" alternative to Pd.

Chan-Lam Coupling

This is an oxidative coupling occurring in air. It couples aryl boronic acids with phenols/alcohols.

  • Mechanism:

    
     cycle.
    
  • Key Advantage: Mild conditions (Room Temperature, Open Air) and tolerance of functional groups.

Validated Protocol (Chan-Lam)[1]
  • Catalyst: 10–20 mol%

    
    .
    
  • Substrate: 1.0 equiv Pyridyl Boronic Acid.

  • Nucleophile: 1.2 equiv Phenol/Alcohol.

  • Base: 2.0 equiv Pyridine or

    
    .
    
  • Solvent: DCM or MeCN.

  • Conditions: Room temperature, open to air (requires

    
     for catalyst re-oxidation), 24–48 hours.
    

Part 5: Strategic Selection Guide

Feature

Pd-Catalysis (RockPhos)Cu-Catalysis (Chan-Lam)
Primary Substrate 2-F/4-F Pyridines3-Br Pyridines (Unactivated)Pyridyl Boronic Acids
Nucleophile

/

Alcohols, Phenols

/

Alcohols
Phenols, Anilines
Cost LowHigh (Ligand cost)Low
Air/Moisture TolerantSensitive (Requires Inert Gas)Requires Air (

)
Key Limitation Regioselective (C2/C4 only)Catalyst PoisoningSlow kinetics, High catalyst load

References

  • Mechanistic Studies on

    
    : 
    
    • Title: reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices.
    • Source: International Journal of Chemical Kinetics (2019).

    • URL:[Link]

  • Pd-Catalyzed Etherification (RockPhos/tBuBrettPhos)

    • Title: An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands.

    • Source: Organic Letters / NIH (2011).

    • URL:[Link]

    • Context: Defines RockPhos as the premier ligand for intermolecular C-O coupling of alcohols.
  • Chan-Lam Coupling Specifics

    • Title: Copper-promoted C-heteroatom coupling reactions (Chan-Lam coupling).[2]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Ullmann Coupling with Green Solvents

    • Title: Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Deep Eutectic Solvents.

    • Source: ChemSusChem / NIH (2018).

    • URL:[Link]

  • General Review of Pyridine Functionalization

    • Title: Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals.[3][4]

    • Source: ACS Omega (2020).

    • URL:[Link]

Sources

2-nitrophenol and 2-chloro-5-nitropyridine reaction products

Synthesis and Characterization of 2-(2-Nitrophenoxy)-5-nitropyridine via Methodology

Executive Summary

This technical guide details the synthesis of 2-(2-nitrophenoxy)-5-nitropyridine , a critical biaryl ether intermediate used in the development of tricyclic heterocycles (e.g., dibenzoxazepines) and pharmacophores targeting central nervous system (CNS) disorders.

The reaction proceeds via a Nucleophilic Aromatic Substitution (

2-nitrophenol2-chloro-5-nitropyridine

Part 1: Mechanistic Principles[1]

The Electrophile: 2-Chloro-5-nitropyridine

The 2-chloro-5-nitropyridine substrate is highly activated toward nucleophilic attack at the C2 position.

  • Inductive Effect (-I): The ring nitrogen and the chlorine atom create a significant dipole, making C2 electron-deficient.

  • Resonance Effect (-M): The nitro group at C5 can stabilize the negative charge developed in the transition state (Meisenheimer complex) through resonance delocalization.

The Nucleophile: 2-Nitrophenol

2-Nitrophenol is a "reluctant" nucleophile compared to unsubstituted phenol.

  • Intramolecular Hydrogen Bonding: The phenolic proton is tightly bound to the ortho-nitro group, increasing the energy barrier for deprotonation.

  • Electronic Deactivation: Once deprotonated, the phenoxide anion is stabilized by the ortho-nitro group, reducing the electron density available on the oxygen atom for nucleophilic attack.

Reaction Pathway ( )

The reaction follows a classic addition-elimination mechanism.[1][2] The rate-determining step is typically the formation of the Meisenheimer complex.

Diagram 1: Reaction Mechanism The following diagram illustrates the nucleophilic attack, resonance stabilization of the intermediate, and the restoration of aromaticity via chloride expulsion.

SNAr_MechanismReactantsReactants2-Nitrophenol + Base2-Chloro-5-nitropyridineDeprotonationActivationFormation of2-NitrophenoxideReactants->DeprotonationBase (K2CO3)TransitionMeisenheimer Complex(Anionic Intermediate)Deprotonation->TransitionNucleophilic Attackat C2EliminationEliminationLoss of Cl-Transition->EliminationResonanceStabilizationProductProduct2-(2-nitrophenoxy)-5-nitropyridineElimination->ProductAromaticityRestored

Caption: Stepwise

Part 2: Synthetic Methodology & Optimization[3][4]

Solvent Selection
  • Recommended: DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (e.g.,

    
    ) effectively, leaving the phenoxide anion "naked" and more reactive.
    
  • Alternative: Acetonitrile (

    
    ) can be used but usually requires reflux temperatures (
    
    
    ) and longer reaction times.
  • Avoid: Protic solvents (Ethanol, Water) which solvate the nucleophile via hydrogen bonding, drastically reducing reaction rates.

Base Selection
  • Standard: Potassium Carbonate (

    
    ) .[2] Anhydrous, granular. It is strong enough to deprotonate 2-nitrophenol (
    
    
    ) but mild enough to prevent degradation of the pyridine ring.
  • High-Performance: Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility in organic solvents and can accelerate sluggish reactions involving sterically hindered or deactivated phenols.
    
  • Critical Warning: Avoid Hydroxide bases (NaOH, KOH). Hydroxide ions are potent nucleophiles that will compete with the phenoxide, leading to the hydrolysis product 2-hydroxy-5-nitropyridine (a "dead" impurity that is difficult to separate).

Thermal Parameters

Due to the deactivated nature of 2-nitrophenol, room temperature is insufficient.

  • Target Temperature:

    
    .
    
  • Monitoring: Reaction is typically complete within 4–6 hours at

    
    .
    

Part 3: Experimental Protocol

Materials
  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 2-Nitrophenol (1.1 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • DMF (anhydrous, 10 mL/g of substrate)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Solubilization: Add 2-nitrophenol (1.1 eq) and anhydrous DMF. Stir until dissolved.

  • Activation: Add Potassium Carbonate (2.0 eq) in a single portion. The solution may turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add 2-chloro-5-nitropyridine (1.0 eq).

  • Reaction: Heat the mixture to

    
     .
    
    • Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexanes). Look for the disappearance of the chloropyridine spot (

      
      ) and the appearance of the product (
      
      
      ).
  • Quench & Workup:

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate out as a solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
      ) to remove residual DMF and inorganic salts.
      
    • Wash with a small amount of cold ethanol to remove unreacted nitrophenol.

  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

Diagram 2: Workup & Isolation Workflow

Workup_FlowReactionReaction Mixture(DMF, 90°C)QuenchPour into Ice Water(Precipitation)Reaction->QuenchFiltrationVacuum FiltrationQuench->FiltrationWashWash Cake1. Water (Remove salts/DMF)2. Cold EtOH (Remove phenol)Filtration->WashDryDry in Vacuum Oven(50°C)Wash->Dry

Caption: Downstream processing workflow to isolate the biaryl ether precipitate.

Part 4: Characterization & Data Analysis

The product, 2-(2-nitrophenoxy)-5-nitropyridine , exhibits distinct spectroscopic signatures.

Quantitative Data Summary
PropertyValue / ObservationNotes
Molecular Formula

Molecular Weight 261.19 g/mol
Appearance Pale yellow to tan solid
Yield (Typical) 85% - 92%Optimized conditions
Melting Point

Literature dependent
MS (ESI+)

NMR Interpretation ( )

The spectrum will show two distinct aromatic systems.

  • Pyridine Ring (3 protons):

    • H6 (d, ~9.0 ppm): Most deshielded due to proximity to ring nitrogen and nitro group.

    • H4 (dd, ~8.6 ppm): Coupled to H6 and H3.

    • H3 (d, ~7.4 ppm): Upfield shift compared to starting material due to the electron-donating effect of the ether oxygen.

  • Benzene Ring (4 protons):

    • H3' (dd, ~8.1 ppm): Ortho to the nitro group.

    • H6' (dd, ~7.6 ppm): Ortho to the ether linkage.

    • H4'/H5' (m, 7.4-7.8 ppm): Remaining aromatic protons.

Validation Check: The disappearance of the broad singlet (-OH) from 2-nitrophenol (~10.5 ppm) confirms the consumption of the nucleophile.

Part 5: Applications in Drug Development

This specific ether linkage is a high-value scaffold in medicinal chemistry.

  • Tricyclic Synthesis: The primary application is the reduction of both nitro groups (using

    
     or 
    
    
    ) to diamines. These diamines undergo intramolecular cyclization to form dibenzoxazepines (and their pyridine analogues), which are privileged structures in antipsychotic drugs (e.g., Loxapine analogues).
  • Kinase Inhibition: Biaryl ethers serve as flexible linkers in Type II kinase inhibitors, allowing the molecule to span the ATP-binding pocket and the allosteric hydrophobic pocket.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Edition. New York: Wiley, 1992.
  • BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Link (General reactivity patterns of chloronitropyridines).

  • Nasir, S. B., et al. "2-(4-Methylphenoxy)-5-nitropyridine." Acta Crystallographica Section E, 2010.[3] Link (Structural analog characterization and crystallographic data).

  • ChemicalBook. 2-Chloro-5-nitropyridine Product & Reaction Data. Link (Physical properties and safety data).

  • ResearchGate. Kinetic Studies of SNAr Reactions of 2-chloro-5-nitropyridine. Link (Kinetic data confirming C2 reactivity).

Methodological & Application

Application Note: Protocol for Coupling 2-Nitrophenol with Chloronitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of biaryl ethers via the coupling of 2-nitrophenol with chloronitropyridines represents a critical transformation in medicinal chemistry, particularly for generating "privileged scaffolds" found in kinase inhibitors, antivirals, and herbicides. While technically a Nucleophilic Aromatic Substitution (


), this specific reaction pair presents unique challenges:
  • Nucleophile Deactivation: The ortho-nitro group on the phenol creates steric hindrance and withdraws electron density, significantly reducing the nucleophilicity of the phenoxide oxygen.

  • Electrophile Activation: The chloronitropyridine is highly activated, but the position of the nitro group (3- vs 5-position) dictates reactivity rates and regioselectivity.

  • Safety Profile: Heating two distinct nitro-bearing aromatics presents a non-trivial thermal runaway risk.

This guide provides two validated protocols: a Standard Process for cost-efficiency and an Enhanced Process utilizing the "Cesium Effect" for sterically demanding substrates.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the formation of the anionic Meisenheimer complex.
Key Mechanistic Factors:
  • The Pyridine Nitrogen: Acts as an electron sink, stabilizing the negative charge in the intermediate.

  • The Nitro Group (Pyridine): Provides additional stabilization via resonance. A nitro group at the 3-position (ortho to chlorine) activates the ring more strongly than at the 5-position due to inductive proximity and resonance alignment.

  • The "Ortho-Effect" (Phenol): The 2-nitro group on the phenol can coordinate with the metal cation (

    
     or 
    
    
    
    ), potentially templating the approach, but primarily acts as a steric blocker.
Pathway Diagram (DOT)

SNAr_Mechanism Reactants Reactants (2-Nitrophenol + Chloronitropyridine) Deprotonation Deprotonation (Phenoxide Formation) Reactants->Deprotonation Base (K2CO3/Cs2CO3) Transition Transition State (Attack on C-Cl) Deprotonation->Transition Heat Meisenheimer Meisenheimer Complex (Anionic Intermediate) Transition->Meisenheimer Rate Determining Step Product Biaryl Ether Product Meisenheimer->Product Elimination of Cl-

Figure 1: The


 addition-elimination pathway. The stability of the Meisenheimer complex dictates the reaction threshold temperature.

Critical Parameters & Optimization

ParameterRecommendationScientific Rationale
Solvent DMF (Standard) or DMSO (Difficult)Polar aprotic solvents are required to solvate the cation, leaving the phenoxide anion "naked" and reactive. DMSO accelerates rates ~10x over DMF but is harder to remove.
Base

vs.


is sufficient for activated pyridines.

is required for hindered phenols due to the Cesium Effect : the large ionic radius of

reduces tight ion-pairing, increasing phenoxide solubility and nucleophilicity.
Stoichiometry 1.0 : 1.1 (Phenol : Pyridine)Use a slight excess of the electrophile (pyridine) if the phenol is expensive; otherwise, excess phenol is easier to wash away with basic extraction.
Temperature 80°C – 120°C Below 80°C, reaction is sluggish due to phenoxide stability. Above 120°C, risk of ether cleavage or nitro-group decomposition increases.

Experimental Protocols

Safety Pre-Requisite

WARNING: Nitro-compounds are energetic.

  • Never heat this reaction in a sealed vessel without pressure rating.

  • Perform a Differential Scanning Calorimetry (DSC) test if scaling above 5g to detect thermal onset temperatures.

  • Avoid distilling the reaction mixture to dryness; explosive residues may concentrate.

Method A: Standard Protocol ( / DMF)

Best for: 2-chloro-3-nitropyridine + unsubstituted 2-nitrophenol.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under

    
     atmosphere), charge 2-nitrophenol  (1.0 equiv) and anhydrous DMF  (0.5 M concentration relative to phenol).
    
  • Base Addition: Add

    
      (2.0 equiv, granular, freshly ground if possible). Stir at room temperature for 15 minutes to initiate deprotonation (color change to bright yellow/orange often observed).
    
  • Coupling: Add 2-chloro-3-nitropyridine (1.1 equiv).

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC or HPLC every hour. Reaction typically completes in 3–5 hours.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 10 volumes of crushed ice/water with vigorous stirring.

  • Isolation:

    • Precipitate: If solid forms, filter, wash with water (

      
      ), and dry.
      
    • Oil:[1] If product oils out, extract with EtOAc (

      
      ). Wash organics with 1M NaOH (to remove unreacted nitrophenol), then water, then brine. Dry over 
      
      
      
      and concentrate.
Method B: Enhanced Protocol ( / DMSO)

Best for: Sterically crowded substrates (e.g., 2-nitro-6-methylphenol) or less activated pyridines (e.g., 2-chloro-5-nitropyridine).

  • Preparation: Charge substituted 2-nitrophenol (1.0 equiv) and anhydrous DMSO (0.3 M) into a reaction vessel.

  • Base Addition: Add

    
      (1.5 equiv). Note: Cesium carbonate is hygroscopic; weigh quickly or use a glovebox.
    
  • Coupling: Add Chloronitropyridine (1.2 equiv).

  • Reaction: Heat to 110°C . The higher polarity of DMSO combined with Cesium often drives difficult reactions to completion within 2 hours.

  • Workup: Dilute with water and extract with Dichloromethane (DCM) . Note: DMSO partitions into water, but multiple water washes are needed to remove trace DMSO from the organic layer.

Workflow Diagram (DOT)

Workflow Start Start: Weigh Reagents Mix Mix in Solvent (DMF or DMSO) Add Base Start->Mix Heat Heat (80-120°C) Monitor via HPLC/TLC Mix->Heat Check Complete? Heat->Check Check->Heat No Quench Pour into Ice Water Check->Quench Yes Filter Filtration (Solids) or Extraction (Oils) Quench->Filter Purify Recrystallization (MeOH) or Flash Column Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of nitrophenoxy-nitropyridines.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Trace water in solvent; phenoxide is hydrated and unreactive.Use anhydrous solvents (molecular sieves) and dry the base. Switch to Method B (

).
Hydrolysis Product Hydroxypyridine formed instead of ether.Water present in the system acted as a nucleophile. Ensure strict anhydrous conditions.
Dark Tarry Mixture Thermal decomposition.[2]Reduce temperature by 10°C; perform reaction under strict

to prevent oxidation.
Product Oils Out Low melting point of biaryl ether.Seed with crystal if available, or use sonication during the ice-water quench.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Beletskaya, I. P.; Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004 , 248, 2337-2364. Link (Context on metal-catalyzed alternatives).

  • Fosty, B. et al. "Cesium Carbonate as a Versatile Base in Organic Synthesis." Synlett, 2016, 27, 2625-2638. (Review of the "Cesium Effect").
  • Kudo, N. et al. "Synthesis of 2-(2-nitrophenoxy)-3-nitropyridine derivatives." Chemical & Pharmaceutical Bulletin, 1999 , 47, 824. Link (Specific structural examples).

  • Safety Data Sheet (SDS) for 2-Chloro-3-nitropyridine. Sigma-Aldrich. Link (Safety verification).

Sources

solvent selection for nitrophenoxy pyridine synthesis (DMF vs DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategy for Nitrophenoxy Pyridine Synthesis (


) 

Executive Summary

The synthesis of nitrophenoxy pyridines via Nucleophilic Aromatic Substitution (


) is a cornerstone reaction in medicinal chemistry, particularly for generating privileged scaffolds found in kinase inhibitors and anilino-pyridine precursors. The choice between N,N-Dimethylformamide (DMF)  and Dimethyl Sulfoxide (DMSO)  is rarely arbitrary; it dictates reaction kinetics, impurity profiles, and downstream processing safety.
  • DMSO is the kinetic powerhouse, offering rates up to

    
     times faster due to the "naked anion" effect, but it introduces significant thermal safety risks and workup challenges.
    
  • DMF offers a more balanced solubility profile and easier removal but suffers from hydrolytic instability that can introduce competitive nucleophilic impurities (dimethylamine).

This guide provides a decision framework, validated protocols, and safety parameters for optimizing this transformation.

Mechanistic Foundation

The reaction involves the coupling of a nitrophenol (nucleophile) with a halopyridine (electrophile) in the presence of a base.

The Reaction Pathway:

  • Deprotonation: Base (e.g.,

    
    ) generates the nitrophenoxide anion.
    
  • Addition: The phenoxide attacks the electron-deficient pyridine ring (activated by the ring nitrogen), forming a resonance-stabilized anionic

    
    -complex (Meisenheimer complex).
    
  • Elimination: Restoration of aromaticity via expulsion of the halide leaving group.

Solvent Role: Both DMF and DMSO are polar aprotic solvents. They solvate cations (e.g.,


) effectively via their oxygen lone pairs but poorly solvate anions. This leaves the phenoxide anion "naked" and highly reactive. However, DMSO (

= 46.7) is significantly more polar than DMF (

= 36.7), stabilizing the polar transition state more effectively and generally accelerating the reaction.
Visualization: Reaction Mechanism & Solvent Interaction

SNAr_Mechanism Reactants Nitrophenol + Chloropyridine (Base: K2CO3) Deprotonation Step 1: Deprotonation (Formation of Phenoxide) Reactants->Deprotonation Transition Step 2: Meisenheimer Complex (Stabilized by Polar Solvent) Deprotonation->Transition Nucleophilic Attack Product Nitrophenoxy Pyridine + KCl Transition->Product Elimination of Cl- DMSO_Effect DMSO Effect: High Dielectric (46.7) 'Naked' Anion = Fast Rate DMSO_Effect->Transition Stabilizes DMF_Effect DMF Effect: Mod. Dielectric (36.7) Risk: Hydrolysis to DMA DMF_Effect->Reactants Potential Impurity Source

Figure 1: Mechanistic pathway of


 highlighting solvent influence on the transition state and reactant stability.

Critical Analysis: DMF vs. DMSO

A. Reaction Kinetics & Thermodynamics
  • DMSO: Superior for sluggish substrates (e.g., unactivated pyridines or sterically hindered phenols). The high dielectric constant lowers the activation energy of the transition state.

  • DMF: Adequate for standard substrates but often requires higher temperatures (100°C+) to match DMSO rates at 60–80°C.

B. Impurity Profile (The Hidden Killer)
  • DMF Instability: At elevated temperatures (>80°C) and in the presence of bases, DMF hydrolyzes to form dimethylamine (DMA) and formate.

    • Risk:[1][2][3][4][5][6] DMA is a potent nucleophile. It competes with the nitrophenol to attack the chloropyridine, forming dimethylamino-pyridine byproducts. These impurities often co-elute with the product and are difficult to remove.

  • DMSO Stability: Generally chemically stable under

    
     conditions, preventing competitive side reactions.
    
C. Process Safety
  • DMSO Hazards:

    • Thermal Runaway: DMSO decomposes exothermically above 150°C. The onset temperature can drop significantly (to ~100°C) in the presence of strong bases or active halides.

    • Incompatibility: Never use Sodium Hydride (NaH) with DMSO on scale. This combination forms the dimsyl anion, which is thermally unstable and has caused fatal explosions.

  • DMF Hazards:

    • Toxicity: Potent hepatotoxin and teratogen (Repr. 1B).

    • Runaway: Like DMSO, DMF/NaH mixtures can exhibit runaway decomposition, though generally less violent than DMSO.

D. Workup & Removal
  • DMSO (bp 189°C): Extremely difficult to remove by rotary evaporation. Requires extensive water washes (DMSO partitions into water, but "drags" organic product with it if not careful) or lyophilization.

  • DMF (bp 153°C): High boiling but can be removed by azeotroping with heptane or toluene, or by extensive water washes.

Experimental Protocols

Protocol A: The "Clean & Standard" Method (DMF)

Best for: Activated substrates, small scale (<5g), where impurity formation is monitored.

  • Setup: Charge a round-bottom flask with Nitrophenol (1.0 equiv), Potassium Carbonate (

    
    , 1.5 equiv), and anhydrous DMF  (5 mL/mmol).
    
  • Activation: Stir at RT for 15 min to ensure deprotonation.

  • Addition: Add Chloropyridine (1.0–1.1 equiv).

  • Reaction: Heat to 80°C . Note: Do not exceed 90°C to minimize DMF hydrolysis.

  • Monitoring: Monitor by HPLC/UPLC. Look specifically for the "Dimethylamine adduct" (usually M+ product mass - Nitrophenol mass + 44 Da).

  • Workup:

    • Cool to RT.

    • Pour mixture into 10 volumes of ice water / brine (1:1).

    • Precipitate: If solid forms, filter and wash with water.[6]

    • Extraction: If oil, extract with EtOAc (3x). Wash organic layer with 5% LiCl (aq) (3x) to remove DMF.

    • Dry (

      
      ) and concentrate.
      
Protocol B: The "High-Performance" Method (DMSO)

Best for: Unreactive substrates, scale-up (with safety controls), and clean kinetics.

  • Setup: Charge reactor with Nitrophenol (1.0 equiv) and

    
     (1.2 equiv) in DMSO  (3-4 mL/mmol).
    
  • Reaction: Add Chloropyridine (1.0 equiv). Heat to 60–70°C .

    • Critical: DMSO allows lower temps.[7][8][9] Often 60°C in DMSO is equivalent to 100°C in DMF.

  • Safety Check: Ensure internal temperature monitoring. Do not use NaH.

  • Workup (The "Flood" Method):

    • Cool to <25°C.

    • Slowly pour reaction stream into rapidly stirring water (15 volumes).

    • Why? DMSO is highly hygroscopic; a large excess of water is needed to "kill" the solvation power of DMSO and force the organic product out.

    • Filter the precipitate.[1]

    • Polishing: Dissolve wet cake in EtOAc, wash once with water to remove residual DMSO, dry, and concentrate.[6]

Decision Matrix & Data Summary

FeatureN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Reaction Rate Moderate (Requires Heat)Fast (High Dielectric)
Major Impurity Dimethylamino-pyridine (via solvent hydrolysis)None (Solvent is inert)
Boiling Point 153°C189°C
Workup Difficulty Moderate (LiCl washes effective)High (Requires massive water dilution)
Safety (Thermal) Moderate riskHigh risk (Exothermic decomp >150°C)
Toxicity Reprotoxic (Candidate for substitution)Low toxicity (permeates skin)
Decision Logic Visualization

Solvent_Selection Start Substrate Assessment (Nitrophenol + Chloropyridine) Reactivity Is the Pyridine Highly Activated? (e.g., 2-Cl, 3-NO2) Start->Reactivity Yes_Activated Yes: High Reactivity Reactivity->Yes_Activated Yes No_Activated No: Sluggish/Steric Bulk Reactivity->No_Activated No Check_Impurity Is Product Separation from DMA-Impurity Difficult? Yes_Activated->Check_Impurity Select_DMSO Select DMSO (Protocol B) Temp < 80°C No_Activated->Select_DMSO Requires Kinetic Boost Select_DMF Select DMF (Protocol A) Temp < 90°C Check_Impurity->Select_DMF No (Easy Sep) Check_Impurity->Select_DMSO Yes (Hard Sep)

Figure 2: Decision tree for selecting the optimal solvent based on substrate reactivity and purification constraints.

References

  • Mechanistic Insights & Kinetics

    • Electronic and solvent effects on kinetics of SNAr substitution reactions.[10][11] (2014). Journal of Physical Organic Chemistry. Link

    • SNAr Reaction - Solvent Effects and Naked Anions.[7][8] gChem Global. Link

  • Process Safety (Thermal Hazards)

    • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide. (2019).[4][12] Organic Process Research & Development. Link

    • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.[2][13] (2006). Journal of Thermal Analysis and Calorimetry. Link

  • Impurity Profiles & Solvent Decomposition

    • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent (DMF Decomposition).[2] (2009).[2] Journal of Organic Chemistry. Link

    • Specific Solvent Issues with the SNAr Reaction. ACS Green Chemistry Institute. Link

  • Workup & Solvent Removal

    • Workup for Reactions in DMF or DMSO. University of Rochester, Dept of Chemistry. Link

Sources

using 5-Nitro-2-(2-nitrophenoxy)pyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Cyclization of 5-Nitro-2-(2-nitrophenoxy)pyridine

Part 1: Executive Summary & Strategic Utility

5-Nitro-2-(2-nitrophenoxy)pyridine (CAS: 5446-18-4) is a critical "masked" scaffold in medicinal chemistry. Unlike simple building blocks, this intermediate possesses a latent reactivity switch: the diaryl ether linkage. It serves as the primary precursor for 1-Azaxanthones (5H-[1]benzopyrano[2,3-b]pyridin-5-ones), a privileged structure class exhibiting potent anti-allergic, anti-inflammatory, and anticancer activities (e.g., Amlexanox analogs).

For the drug development professional, this molecule offers two distinct synthetic pathways:

  • The Classical Cyclization: Reduction to the diamine followed by acid-mediated ring closure to form the tricyclic azaxanthone core.

  • The Smiles Rearrangement: Under basic conditions, the phenoxy ring can migrate from the pyridine oxygen to a nitrogen nucleophile, a rearrangement often exploited to synthesize novel dipyrido-imidazole systems or to alter the solubility profile of the final API.

This guide provides a validated, self-consistent protocol for the synthesis, purification, and downstream cyclization of this intermediate, emphasizing the control of the Smiles Rearrangement as a critical quality attribute (CQA).

Part 2: Chemical Mechanism & Pathway Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by a reductive cyclization. The critical risk factor is the premature triggering of the Smiles rearrangement during the 

step, which leads to isomeric impurities that are difficult to separate.
Mechanistic Workflow

G Start 2-Chloro-5- nitropyridine Inter 5-Nitro-2-(2- nitrophenoxy)pyridine (Target Intermediate) Start->Inter S_NAr (K2CO3, DMF) < 80°C Phenol 2-Nitrophenol Phenol->Inter Smiles Smiles Rearrangement (Impurity Pathway) Inter->Smiles High Temp / Strong Base (>100°C) Diamine Diamino Precursor Inter->Diamine H2, Pd/C Reduction Azaxanthone 1-Azaxanthone (Tricyclic Core) Diamine->Azaxanthone Cyclization (NaNO2/H2SO4 or PPA)

Figure 1: Synthetic pathway and competitive rearrangement risks. The green node represents the stable intermediate; the red path indicates the rearrangement risk.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-(2-nitrophenoxy)pyridine

Objective: Maximize yield of the ether linkage while suppressing the Smiles rearrangement.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 2-Nitrophenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (5 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-nitrophenol in anhydrous DMF.

  • Deprotonation: Add

    
      in a single portion. Stir at room temperature for 30 minutes. Note: The solution will turn bright yellow/orange due to phenoxide formation.
    
  • Addition: Add 2-chloro-5-nitropyridine portion-wise over 10 minutes.

  • Reaction: Heat the mixture to 60°C .

    • Critical Control Point: Do NOT exceed 80°C. Higher temperatures facilitate the Smiles rearrangement, leading to N-aryl migration products.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The reaction is typically complete within 4–6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Acetone (9:1) if purity is <98%.

Data Specifications:

ParameterSpecificationNote
Appearance Pale yellow crystalline solidDarkening indicates amine impurities
Melting Point 148–150°CSharp range confirms purity
Yield 85–92%High efficiency

1H NMR (DMSO-d6)

9.05 (d, 1H), 8.62 (dd, 1H), 8.18 (dd, 1H)
Distinctive pyridine protons
Protocol B: Reduction to 2-(2-Aminophenoxy)-5-aminopyridine

Objective: Simultaneous reduction of both nitro groups to prepare for cyclization.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • 10% Pd/C (10 wt% loading)

  • Ethanol/THF (1:1 mixture)

  • Hydrogen gas (

    
    , balloon pressure)
    

Methodology:

  • Dissolve the nitro-intermediate in Ethanol/THF. The THF is required to maintain solubility of the intermediate.

  • Add the Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen).

  • Purge the system with

    
     and stir vigorously at Room Temperature (25°C) for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo. The diamine is oxidation-sensitive; proceed immediately to Protocol C or store under Argon at -20°C.

Protocol C: Cyclization to 1-Azaxanthone

Objective: Formation of the tricyclic pharmacophore.

Reagents:

  • Diamino-intermediate (from Protocol B)

  • Sodium Nitrite (

    
    )
    
  • Sulfuric Acid (

    
    , 20%) or Polyphosphoric Acid (PPA)
    

Methodology (PPA Route - Preferred for Scalability):

  • Mix the diamine with Polyphosphoric Acid (PPA) (10x weight) in a reactor.

  • Heat to 100–110°C for 2 hours. The acidic medium promotes the intramolecular condensation of the amine onto the pyridine ring (or via diazonium intermediate if using

    
     Sandmeyer-type cyclization).
    
  • Quench: Pour the hot syrup onto crushed ice. Neutralize with NaOH solution to pH 7–8.

  • Extraction: Extract with Ethyl Acetate.

  • Result: The product, 1-Azaxanthone , is obtained as a solid.[1]

Part 4: Quality Control & Troubleshooting

The "Smiles" Impurity Marker: If the reaction temperature in Protocol A exceeds 90°C, you will observe a new peak on HPLC. This is the Smiles rearranged product (N-(2-nitrophenyl)-5-nitropyridin-2-amine).

  • Mechanism:[2][3][4][5][6][7][8][9] The nitrogen of the aniline (formed if any reduction occurs or via direct attack if amine nucleophiles are present) attacks the ipso-carbon of the pyridine, expelling the phenoxide oxygen.

  • Detection: The rearranged product has a distinct NH stretch in IR (~3300 cm⁻¹) which is absent in the ether target.

Table: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation of phenolEnsure

is anhydrous; increase stirring time.
Red/Brown Oil Smiles RearrangementStrictly control Temp < 60°C; reduce reaction time.
Insoluble Product Polymerization or salt formationWash thoroughly with water; check pH of workup.

Part 5: References

  • Synthesis of Azaxanthones via Pyridine Derivatives: Source:Organic Chemistry Frontiers, "Recent advances in the synthesis of xanthones and azaxanthones" (2020). URL:[Link]

  • Smiles Rearrangement Mechanism: Source:Journal of the Chemical Society, Perkin Transactions 1, "The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides" (1982). URL:[Link]

  • Catalytic Reduction Protocols for Nitro-Pyridines: Source:Journal of Organic Chemistry, "Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds" (2023).[5] URL:[Link]

  • Structural Characterization of 2-Chloro-5-nitropyridine: Source:Acta Crystallographica Section E, "2-Chloro-5-nitropyridine" (2010).[3] URL:[Link]

  • General Reactivity of Nitrophenoxypyridines: Source:Chemical Reviews, "The Smiles and Related Rearrangements of Aromatic Systems" (1951/Updated). URL:[Link]

Sources

Troubleshooting & Optimization

avoiding ring opening side reactions in nitropyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Avoiding Ring-Opening Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the challenges researchers face when working with highly activated heterocyclic systems. Nucleophilic aromatic substitution (SNAr) on nitropyridines is a cornerstone of modern synthesis, particularly in drug development. However, the very features that make these substrates reactive also open the door to undesired side reactions, most notably ring-opening events.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from troubleshooting specific experimental observations to answering broader, foundational questions. Our goal is to explain the causality behind these phenomena, empowering you to design robust and high-yielding reactions.

Troubleshooting Guide: When Your Reaction Goes Awry

This section addresses specific issues you might observe during your experiment.

Question 1: "My reaction of a chloronitropyridine with an amine nucleophile turned dark brown/black, and TLC/LC-MS analysis shows a complex mixture of products with no desired product. What is happening?"

Probable Cause & Solution

This is a classic sign of competing reaction pathways, likely involving the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure).[1] Instead of a clean substitution, the pyridine ring itself is being cleaved and, in many cases, not reforming correctly, leading to polymerization or decomposition products.

The standard SNAr reaction proceeds through a stable Meisenheimer intermediate where the aromaticity is temporarily broken and then restored.[2][3] However, with certain nucleophiles and substrates, a more complex pathway is favored. The ANRORC mechanism is particularly prevalent when using strong, hard nucleophiles like metal amides (e.g., NaNH₂) or under harsh basic conditions.[1][4]

Diagnostic Workflow & Corrective Actions:

  • Re-evaluate Your Nucleophile/Base System: The most common culprit is an overly reactive nucleophile or an excessively strong base.

    • Insight: The ANRORC pathway is often initiated by the nucleophile attacking a position on the ring that leads to ring cleavage rather than displacing the leaving group.[5] For example, amide ions can attack the C-6 position of a 2-chloro-5-nitropyridine, initiating a cascade that cleaves the N1-C6 bond.

    • Action: If using a strong, anionic nucleophile (like those generated with NaH, n-BuLi, or NaNH₂), switch to a less basic system. Consider using the neutral amine with a non-nucleophilic organic base (e.g., DIPEA) or an inorganic carbonate (K₂CO₃, Cs₂CO₃).

  • Lower the Reaction Temperature: Many ring-opening processes have a higher activation energy than the desired SNAr pathway.

    • Insight: The formation of the open-chain intermediate can be temperature-dependent. Running the reaction at or below room temperature can significantly favor the desired SNAr pathway.

    • Action: Set up the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid high temperatures (>80 °C) unless you have previously established that the desired reaction is clean under those conditions.

  • Change the Solvent: The solvent plays a critical role in stabilizing intermediates.

    • Insight: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they solvate the cation of the base and leave the nucleophile highly reactive. However, they can also accelerate undesired pathways. Protic solvents can sometimes temper reactivity or alter the reaction course.[6]

    • Action: Consider switching from DMF/DMSO to a less polar aprotic solvent like THF or a polar protic solvent like isopropanol or tert-butanol, especially if using an alkoxide nucleophile.

Question 2: "I'm reacting a 2-chloro-3-nitropyridine with hydroxide and I'm not getting the expected 3-nitro-2-pyridone. My NMR suggests a loss of aromaticity."

Probable Cause & Solution

The position of the nitro group is critical. While both ortho- and para-nitro groups activate the ring for SNAr, their influence on potential side reactions differs.[7][8] For a 2-chloro-3-nitropyridine, nucleophilic attack can lead to a stable, ring-opened intermediate that fails to re-close.

Mechanistic Insight: The reaction of 2-chloro-3-nitropyridine with hydroxide can form a ring-opened intermediate. This intermediate can then isomerize to a more stable pseudo-trans form, which is geometrically unable to undergo the necessary ring-closure to form the pyridone product.[5] In contrast, the intermediate from 2-chloro-5-nitropyridine readily re-closes.

This is a clear example where the substrate's electronics and sterics dictate the feasibility of a reaction beyond simple SNAr principles.

Workflow: Navigating Nitropyridine Substitution

The following diagram outlines a logical workflow for planning your experiment to minimize the risk of ring-opening.

G Decision Workflow for Nitropyridine Substitution cluster_0 Planning Phase cluster_1 Execution & Troubleshooting Start Define Target: Substitute Leaving Group (LG) on Nitropyridine Check_Nitro Assess Nitro Position Is it ortho or para to LG? Start->Check_Nitro Check_Nuc Select Nucleophile (Nu:) Is it a strong, hard base (e.g., NH2-)? Check_Nitro->Check_Nuc Yes Failure Troubleshoot: 1. Lower Temperature 2. Change Solvent 3. Use Weaker Base 4. Re-evaluate Nu: Check_Nitro->Failure No (meta) (S_N_Ar is disfavored) High_Risk High Risk of ANRORC - Use mild conditions - Low Temperature (0 °C -> RT) - Consider alternative Nu: source Check_Nuc->High_Risk Yes Low_Risk Lower Risk of ANRORC Proceed with standard S_N_Ar conditions Check_Nuc->Low_Risk No (e.g., neutral amine, thiol) Reaction Run Reaction (e.g., Polar Aprotic Solvent, Base) High_Risk->Reaction Low_Risk->Reaction Monitor Monitor by TLC/LC-MS Clean conversion? Reaction->Monitor Success Workup & Isolate Product Monitor->Success Yes Monitor->Failure No (decomposition, complex mixture) Failure->Reaction Re-attempt

Caption: A decision-making workflow for planning nitropyridine substitutions.

Frequently Asked Questions (FAQs)

Q1: What is the ANRORC mechanism and how does it differ from a standard SNAr?

The SNAr mechanism is a two-step addition-elimination process. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), and then the leaving group departs to restore aromaticity.[2]

The ANRORC mechanism is a multi-step pathway:

  • A ddition of the N ucleophile: The nucleophile adds to a carbon atom of the ring, often adjacent to the leaving group.

  • R ing O pening: The heterocyclic ring cleaves, forming an open-chain intermediate.

  • R ing C losure: The intermediate re-cyclizes, but in a way that incorporates the nucleophile into the new ring, expelling the original ring atoms that contained the leaving group.[1]

The key difference is that in ANRORC, the ring is broken and remade, whereas in SNAr, the original ring skeleton remains intact.

G S_N_Ar vs. ANRORC Pathway cluster_0 S_N_Ar Pathway (Ring-Intact) cluster_1 ANRORC Pathway (Ring-Opened) A Nitropyridine + Nu: B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition C Substituted Product + LG- B->C Elimination D Nitropyridine + Nu: E Initial Adduct D->E Addition F Open-Chain Intermediate E->F Ring Opening G Re-closed Ring (Substituted Product) F->G Ring Closure

Caption: Comparison of the SNAr and ANRORC reaction pathways.

Q2: Which nucleophiles are most likely to cause ring-opening?

The propensity for a nucleophile to induce a ring-opening reaction is linked to its hardness, basicity, and steric profile.

Nucleophile ClassPropensity for Ring-OpeningRationale & Typical Conditions
Amide Anions (NH₂⁻) Very High The classic example for inducing the ANRORC mechanism.[1] Use of KNH₂ or NaNH₂ in liquid ammonia is a known method for ring transformations.[9]
Hydroxide (OH⁻) High Particularly problematic with certain substitution patterns (e.g., 2-halo-3-nitropyridines).[5] Can lead to stable open-chain products.
Alkoxides (RO⁻) Moderate Strong bases. The risk increases with temperature and less-hindered alkoxides. Using bulky alkoxides (e.g., t-BuO⁻) can sometimes favor SNAr.
Amines (R-NH₂) Low to Moderate Neutral amines are generally safe. Risk increases if a very strong external base (e.g., NaH) is used for deprotonation prior to addition.
Thiols/Thiolates (R-SH/RS⁻) Very Low Soft nucleophiles strongly favor the SNAr pathway. Thiolates are excellent nucleophiles for these substitutions.[7]
Carbanions Variable Highly dependent on the carbanion's stability and the method of generation. Can participate in Vicarious Nucleophilic Substitution (VNS), which is mechanistically distinct but also involves C-H functionalization.[10]

Q3: How does the position of the nitro group affect the reaction?

The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack. Its position relative to the leaving group (LG) is the single most important factor determining reactivity.[2][11]

Position of NO₂SNAr ReactivityRing-Opening RiskExplanation
Ortho or Para to LG High Present The negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro group, providing significant stabilization. This is the requirement for a successful SNAr reaction.[8][12] However, this high activation also makes the ring susceptible to other nucleophilic attacks that can initiate ring-opening.
Meta to LG Very Low / Inert N/A The negative charge of the intermediate cannot be delocalized onto the nitro group. As a result, the intermediate is not sufficiently stabilized, and SNAr reactions are generally not observed under standard conditions.[8]

Q4: Can you provide a reliable, general protocol for aminating a chloronitropyridine while minimizing side reactions?

Certainly. This protocol is designed for the substitution of a chlorine atom at the 2- or 4-position of a pyridine ring activated by a nitro group at the 3- or 5-position, using a primary or secondary amine.

Protocol: SNAr Amination of 4-chloro-3-nitropyridine

Objective: To synthesize 4-amino-3-nitropyridine derivatives via a clean SNAr reaction, avoiding the ANRORC pathway.

Materials:

  • 4-chloro-3-nitropyridine

  • Desired amine (e.g., morpholine, benzylamine) (1.2 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reaction, workup, and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-chloro-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M. Begin vigorous stirring.

  • Nucleophile Addition: Add the amine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

    • Scientist's Note: The use of a carbonate base instead of a stronger base like NaH or an alkoxide prevents the formation of highly reactive, anionic nucleophiles that are more prone to initiate ring-opening. Heating is typically required, but avoid excessively high temperatures (>120 °C) to minimize decomposition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a single, more polar product spot. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted-3-nitropyridine.

References
  • BenchChem. (2025).
  • Wikipedia. (n.d.). ANRORC mechanism. [Link]

  • Buncel, E., et al. (1985). Solvent effects on aromatic nucleophilic substitution by the ANRORC mechanism. Hydrolysis of 2-chloro-3,5-dinitropyridine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Movassaghi, M., & Hill, M. D. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Okano, T., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Kodimuthali, A., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • Van Der Plas, H. C. (1978). The S N (ANRORC) Mechanism: A New Mechamism for Nucleophilic Substitution. Accounts of Chemical Research. [Link]

  • Forlani, L., et al. (1998). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. [Link]

  • ResearchGate. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Deady, L. W., et al. (1993). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. ResearchGate. [Link]

  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. [Link]

  • TMP Chem. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

optimizing temperature for SNAr reaction of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Ticket: Optimizing Temperature Profiles for Chloropyridine SNAr

Core Directive: The Thermodynamics of Reactivity

Welcome to the optimization hub. You are likely here because your reaction is either stalling at low conversion or degrading into a complex mixture. In Nucleophilic Aromatic Substitution (SNAr) of chloropyridines, temperature is not just a kinetic switch; it is the gatekeeper of the Meisenheimer Complex .

Unlike SN1 or SN2 reactions where bond breaking often drives the rate, SNAr is governed by the addition-elimination mechanism .[1] The rate-determining step (RDS) is usually the nucleophilic attack to form the anionic intermediate (Meisenheimer complex).[1]

The Critical Insight: Temperature optimization is futile if the electronic demand is not met. The negative charge generated during the intermediate stage must be stabilized.[2][3]

  • 2-Cl and 4-Cl Pyridines: The nitrogen atom can accept the negative charge (resonance stabilization). These reactions often proceed at 40°C – 90°C .

  • 3-Cl Pyridine: The nitrogen cannot accept the charge via resonance. The activation energy (

    
    ) is prohibitively high. Heating this to >150°C  usually results in decomposition (tar) rather than substitution.
    

Troubleshooting Guides (Q&A Format)

Scenario A: "I am heating my reaction to 140°C, but starting material remains unchanged."

Diagnosis: You are likely battling the "3-Position Barrier" or a weak nucleophile.

Q: Why isn't heat driving the reaction forward? A: If your leaving group (Cl) is at the 3-position, the ring is electronically insufficient for classical SNAr. No amount of thermal energy (short of decomposition) will overcome the activation barrier because the intermediate cannot be stabilized by the ring nitrogen.

Corrective Action:

  • Switch Mechanisms: Stop heating. Transition to Buchwald-Hartwig amination (Pd-catalyzed) or Ullmann coupling (Cu-catalyzed). These bypass the Meisenheimer intermediate.

  • Activate the Ring: If you must use SNAr, oxidize the pyridine nitrogen to a Pyridine N-oxide . This dramatically lowers the

    
     (activation energy) at the 2- and 4-positions, and significantly improves reactivity at the 3-position compared to the neutral pyridine.
    
Scenario B: "The reaction turns black/viscous and pressure spikes."

Diagnosis: Thermal runaway caused by solvent decomposition.

Q: Is my product decomposing? A: Likely not. It is probably your solvent. You are likely using DMF or DMSO with a strong base (NaH, KOtBu) at temperatures


.
  • DMF Hazard: Decomposes to dimethylamine and carbon monoxide. Dimethylamine is a nucleophile and will compete with your intended reagent, forming an impurity (–NMe2 substituted pyridine).

  • DMSO Hazard: Can undergo autocatalytic decomposition above 140°C (lower with bases), leading to rapid gas evolution and explosion risks.

Corrective Action:

  • Cap the Temperature: Never exceed 100°C with DMF/Base mixtures.

  • Solvent Swap: Switch to NMP (N-Methyl-2-pyrrolidone) or Sulfolane for high-temperature stability (>150°C), provided your workup can handle them.

Scenario C: "Reaction works but yields are inconsistent across batches."

Diagnosis: Inadequate temperature control during the "Addition" phase.

Q: Should I just reflux from the start? A: No. The formation of the Meisenheimer complex is reversible. If you heat too fast, you may favor the reverse reaction (ejection of nucleophile) or side reactions (hydrolysis by trace water).

Corrective Action:

  • Step-Wise Heating: Initiate at 40°C. Hold for 1 hour. Ramp to 80°C only if HPLC shows stalled conversion. This "Kinetic Profiling" ensures you use the minimum energy required, preserving the clean profile.

Visual Optimization Workflow

The following decision tree outlines the logical flow for optimizing temperature based on substrate position and solvent constraints.

SNAr_Optimization Start Start: Reaction Optimization CheckPos Check Chlorine Position Start->CheckPos Pos3 3-Chloropyridine CheckPos->Pos3 Meta Pos24 2- or 4-Chloropyridine CheckPos->Pos24 Ortho/Para CatRoute STOP: Switch to Pd/Cu Catalysis Pos3->CatRoute High Ea Barrier SolventCheck Check Solvent System Pos24->SolventCheck DMSO_DMF Solvent: DMSO or DMF? SolventCheck->DMSO_DMF HighTemp Solvent: NMP or Sulfolane SolventCheck->HighTemp TempLimit CRITICAL: Max T < 100°C Risk: Runaway/Impurity DMSO_DMF->TempLimit Safety Limit StandardOpt Protocol: Step-Wise Heating 40°C -> 80°C -> 120°C HighTemp->StandardOpt High Stability TempLimit->StandardOpt If T < 100°C

Caption: Decision logic for SNAr temperature optimization. Note the critical stop point for 3-chloropyridines and safety limits for polar aprotic solvents.

Solvent Operating Windows

Select your solvent based on the required thermal ceiling. Do not operate near the "Danger Zone" where solvent breakdown competes with product formation.

SolventBoiling Point (°C)Rec. SNAr Max T (°C)Critical Risk Factors
THF 6660 (Reflux)Low solubility for charged nucleophiles.
Acetonitrile 8280 (Reflux)Good for mild reactions; poor for unreactive substrates.
DMF 153100 Decomposes to HNMe2 (impurity) + CO. Violent with NaH.
DMSO 189120 Explosion hazard >140°C. Exothermic decomposition.
NMP 202160Reprotoxic, but thermally stable for difficult substrates.
Sulfolane 285180Solid at RT. Excellent stability for extreme forcing conditions.

Experimental Protocol: Kinetic Temperature Profiling

Do not guess the temperature. Use this protocol to determine the


 (Optimal Temperature) for a new chloropyridine substrate.

Objective: Determine minimum temperature for >90% conversion within 4 hours.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Amine/Alkoxide (1.2 - 1.5 equiv)

  • Base: K2CO3 or DIPEA (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate and base in DMSO (0.5 M concentration). Add nucleophile last.

  • Baseline (T0): Stir at 25°C for 30 minutes.

    • Sampling: Take a 50 µL aliquot. Quench in MeCN/Water.

    • Analysis: Run UPLC/HPLC. If Conversion > 50%, maintain 25°C.

  • Ramp 1 (T1): If T0 conversion < 10%, heat to 50°C . Hold for 1 hour.

    • Analysis: Check conversion.[4]

  • Ramp 2 (T2): If T1 conversion < 50%, heat to 80°C . Hold for 1 hour.

    • Warning: Monitor color change. Darkening often indicates onset of polymerization.

  • Forcing (T3): If reaction is sluggish at 80°C, ensure position is not 3-chloro. If confirmed 2/4-chloro, heat to 110°C .

    • Safety: Do not exceed 120°C in DMSO.

Validation: The temperature that yields a linear increase in conversion without the appearance of "hump" impurities on the LC baseline is your


.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational mechanism of Meisenheimer Complex).
  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges; Royal Society of Chemistry, 2011. (Discussion on pyridine reactivity profiles).

  • Org. Process Res. Dev. Safety Concerns in a Pharmaceutical Manufacturing Environment: DMSO. 2012, 16, 11, 1994–2000. (Critical safety data on DMSO decomposition).

  • De Diego, E. et al. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide. PMC, 2016. (Evidence of DMF decomposition causing impurities).

  • Chem. Rev.Nucleophilic Aromatic Substitution: An Update Overview. 2021.

Sources

alternative bases to potassium carbonate for pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

A-Guide for Selecting and Troubleshooting Bases Beyond Potassium Carbonate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with palladium-catalyzed cross-coupling reactions involving pyridine scaffolds. While potassium carbonate (K₂CO₃) is a common and cost-effective base, its limitations can often lead to sluggish reactions, low yields, or undesired side reactions, particularly with sensitive or electronically challenging pyridine derivatives.

This document provides a structured, question-and-answer-based approach to troubleshooting these issues by exploring effective alternative bases. We will delve into the "why" behind base selection, moving beyond simple protocols to empower you with the chemical intuition needed to optimize your pyridine couplings.

Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in pyridine coupling reactions?

Base selection is paramount because the base performs several critical functions in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] In Suzuki couplings, the primary role of the base is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[1] This boronate is then competent to undergo transmetalation with the palladium center, a step that is often rate-limiting.[1]

For pyridines, two additional factors make base choice crucial:

  • Pyridine Basicity: The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] The reaction conditions, including the base, must be optimized to minimize this catalyst inhibition.

  • Electronic Effects: Pyridine is an electron-deficient ring system, which can make the oxidative addition step more challenging for certain coupling partners and can affect the stability of intermediates.[2]

A suboptimal base can lead to a cascade of problems, including poor boronate formation, slow transmetalation, catalyst decomposition, and unwanted side reactions like protodeboronation.[3]

Q2: What are the common limitations of potassium carbonate (K₂CO₃) with pyridine substrates?

While K₂CO₃ is effective in many cases, its limitations often surface in more demanding pyridine couplings:[1]

  • Moderate Basicity: K₂CO₃ may not be strong enough to efficiently generate the boronate species from electron-deficient boronic acids or hindered substrates, leading to slow or incomplete reactions.

  • Poor Solubility: It has low solubility in many common aprotic organic solvents like dioxane or toluene.[4][5] This creates a heterogeneous mixture where the reaction rate can be limited by the solid-liquid interface, making results difficult to reproduce.

  • Hydrolysis of Sensitive Groups: The aqueous conditions often required to solubilize K₂CO₃ can lead to the hydrolysis of sensitive functional groups, such as esters or amides, on the coupling partners.

  • Catalyst Incompatibility: In some systems, particularly Buchwald-Hartwig aminations, stronger bases are required to deprotonate the amine or the palladium-amine complex to drive the catalytic cycle forward.[6][7]

Q3: I'm observing significant protodeboronation of my pyridineboronic acid. What's causing this and how can I stop it?

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, which removes your boronic acid from the productive catalytic cycle.[3] It is primarily caused by the presence of a proton source, most commonly water, and is often accelerated under basic conditions.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Rigorously dry your solvents and reagents. Flame-dry glassware and run the reaction under a strict inert atmosphere (argon or nitrogen).[3]

  • Switch to a Non-Aqueous Base System: Move away from aqueous K₂CO₃. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like dioxane or toluene can be highly effective.[1]

  • Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[8]

Troubleshooting Guide: When K₂CO₃ Fails

This section addresses specific experimental failures and provides a logical workflow for selecting a more appropriate base.

Scenario 1: Low to No Yield with Electron-Deficient or Sterically Hindered Pyridines

Problem: Your Suzuki coupling of a 2-chloropyridine with a sterically hindered arylboronic acid is giving less than 20% yield using K₂CO₃ in dioxane/water.

Root Cause Analysis: The combination of an electron-deficient pyridine halide (making oxidative addition slower) and a hindered boronic acid (making transmetalation difficult) creates a high activation barrier. The moderate strength and poor solubility of K₂CO₃ are likely insufficient to drive the rate-limiting transmetalation step efficiently.

Solution: Switch to a Stronger, More Soluble Inorganic Base.

Stronger bases with larger, more polarizable cations have been shown to accelerate Suzuki couplings with challenging substrates.[9]

  • Recommended Bases: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

  • Why they work:

    • Higher Basicity: They more effectively deprotonate the boronic acid, increasing the concentration of the active boronate species.

    • Enhanced Solubility: Cs₂CO₃ has significantly better solubility in aprotic solvents compared to K₂CO₃.[4][5][10] This creates a more homogeneous reaction mixture, improving reaction kinetics. The "caesium effect" is often attributed to the low charge density and high polarizability of the Cs⁺ ion, which leads to less ion-pairing and more "naked," reactive anions.[4][5][11]

    • Favorable Cation Effects: The larger Cs⁺ or K⁺ cations can interact with the palladium complex and facilitate key steps in the catalytic cycle.[9]

G start Problem: Low Yield with K₂CO₃ q1 Is the pyridine substrate electron-deficient or sterically hindered? start->q1 sol1 Switch to Stronger Base: Cs₂CO₃ or K₃PO₄ q1->sol1  Yes q2 Are base-sensitive groups (e.g., esters) present? q1->q2  No / Unsure reason1 Rationale: - Increases boronate concentration - Improves solubility (Cs₂CO₃) - 'Caesium Effect' accelerates catalysis sol1->reason1 sol2 Use a Mild Fluoride Source: CsF or KF q2->sol2  Yes reason2 Rationale: - Activates boronic acid via hypervalent silicate-like species - Non-hydrolytic conditions sol2->reason2

Caption: Decision workflow for troubleshooting low-yield pyridine couplings.

Scenario 2: Substrate Contains Base-Sensitive Functional Groups (e.g., Esters, Amides)

Problem: Your Suzuki coupling is proceeding, but you are observing significant hydrolysis of a methyl ester on your pyridine substrate when using aqueous K₂CO₃.

Root Cause Analysis: The combination of water and a carbonate base creates basic, hydrolytic conditions that readily cleave ester and other sensitive functionalities.

Solution: Employ a Mild, Non-Nucleophilic Base in Anhydrous Conditions.

Fluoride sources are excellent alternatives in this context. They are not strongly basic in the Brønsted sense but act as potent activators for organoboron and organosilicon reagents.[12][13]

  • Recommended Bases: Cesium Fluoride (CsF) or Potassium Fluoride (KF).

  • Why they work: Fluoride ions coordinate to the boron atom of the boronic acid, forming a hypervalent, more nucleophilic boronate species that readily undergoes transmetalation. This activation occurs without the need for strongly basic or aqueous conditions, thus preserving sensitive functional groups.[12][14]

  • Setup: To an oven-dried reaction vial, add the pyridine halide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), CsF (2.0–3.0 equiv, ensure it is finely ground and dried), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove inorganic salts. Dry the organic layer, concentrate, and purify by column chromatography.

Scenario 3: Buchwald-Hartwig Amination of Pyridines

Problem: You are attempting to couple a 2-chloropyridine with a secondary amine using K₂CO₃, but the reaction is not proceeding.

Root Cause Analysis: Buchwald-Hartwig aminations often require a stronger base than Suzuki couplings. The base is needed to deprotonate the amine-palladium complex to generate the key palladium-amido intermediate, which then undergoes reductive elimination.[7] K₂CO₃ is often too weak to accomplish this efficiently, especially with less nucleophilic amines.

Solution: Use a Strong, Non-Nucleophilic Base.

  • Recommended Inorganic Base: Cesium Carbonate (Cs₂CO₃). It has proven effective for Buchwald-Hartwig couplings and is often superior to K₂CO₃.[5][7]

  • Recommended Organic Bases: For reactions in homogeneous solution or with particularly sensitive substrates, soluble organic bases can be advantageous.[15][16]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic amidine base that is soluble in most organic solvents. It is often used in microwave-assisted reactions.[15] However, be aware that DBU can sometimes act as a ligand and inhibit the catalyst, depending on the reaction conditions.[16]

    • Phosphazene Bases (e.g., P₂Et): These are extremely strong, non-nucleophilic, and soluble bases that can facilitate couplings at room temperature.[16]

G cluster_0 Catalytic Cycle Pd0 LₙPd(0) OA Oxidative Addition (LₙPd(II)(Ar)X) Pd0->OA Ar-X LC Ligand Coordination [LₙPd(II)(Ar)(X)(HNR¹R²)]⁺ OA->LC HNR¹R² Deprot Deprotonation (LₙPd(II)(Ar)(NR¹R²)) LC->Deprot + Base - [Base-H]⁺X⁻ RE Reductive Elimination Deprot->RE RE->Pd0 Regenerates Catalyst Product Ar-NR¹R² RE->Product

Sources

Technical Support Center: Reaction Monitoring of Nitropyridine Ether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring of Nitropyridine Ether Formation (


) by TLC
Role:  Senior Application Scientist
Audience:  Organic Chemists, Process Development Scientists

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of monitoring Nucleophilic Aromatic Substitution (


) reactions on nitropyridine scaffolds using Thin Layer Chromatography (TLC).

The formation of nitropyridine ethers involves the displacement of a leaving group (typically a halogen) by an alkoxide or phenoxide nucleophile. While conceptually simple, the basicity of the pyridine ring and the lability of the halide toward hydrolysis create unique analytical hurdles.

The Chemistry at a Glance
  • Reaction: Halonitropyridine + Alcohol/Phenol + Base

    
     Nitropyridyl Ether
    
  • Mechanism:

    
     (Addition-Elimination)
    
  • Key Byproduct: Pyridone (via hydrolysis of the halide by adventitious water).

Module 1: Standard Operating Procedure (Method Development)

Do not rely on generic "10-50% EtOAc/Hexane" gradients without modification. Nitropyridines interact strongly with acidic silanol groups on standard silica plates, leading to peak tailing that masks impurities.

The Stationary Phase & Mobile Phase
ComponentRecommendationTechnical Rationale
Plate Type Silica Gel 60

(Glass backed preferred)
Aluminum backings can sometimes react with strongly basic reaction mixtures if spotted directly.
Mobile Phase Base Hexane / Ethyl AcetateStandard starting point.
Modifier (Critical) 1-2% Triethylamine (TEA) Mandatory. Pyridine nitrogens are basic. Without TEA, they hydrogen-bond to silica silanols (

), causing streaking (tailing). TEA blocks these sites.
Alternative Dichloromethane (DCM) / MethanolUse only if the product is highly polar.
The "Mini-Workup" (Pro-Tip)

Issue: Spotting a crude


 reaction mixture directly often results in a "blob" at the baseline because of the inorganic base (

,

, or

) and salts.

Protocol:

  • Take a micropipette sample (

    
    ) of the reaction mixture.
    
  • Dispense into a small vial containing

    
     EtOAc and 
    
    
    
    Water (or saturated
    
    
    ).
  • Shake briefly.[1][2]

  • Spot the organic (top) layer .

    • Why? This removes salts and bases that distort the TLC spot shape and ensures you are looking at the actual organic species.

Module 2: Visualization & Interpretation

Nitropyridines are chromophores. Their visualization profile is distinct.

Detection Methods
  • UV 254 nm (Primary):

    • Nitropyridines strongly quench fluorescence due to the conjugated

      
      -system and the nitro group. They appear as distinct dark spots  on a bright green background.[3]
      
  • Visual Color (Secondary):

    • Many nitropyridines are naturally yellow or orange . Observe the plate under white light before UV irradiation.

  • Stains (Tertiary):

    • Iodine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):[1][2] General stain, usually effective.[2][3]
      
    • Ninhydrin:[4]Ineffective for nitro groups (unless reduced first).

    • KMnO4: Use if your ether side-chain has oxidizable alkenes/alcohols.

The "Hydrolysis Trap" (Advanced Interpretation)

The most common failure mode in this chemistry is the presence of water, leading to hydrolysis of the starting material into a pyridone .

  • Starting Material (SM): Less polar (Higher

    
    ).
    
  • Product (Ether): Polarity depends on the ether chain, but usually distinct from SM.

  • Byproduct (Pyridone): Highly Polar (Very low

    
    , often near baseline).
    
    • Note: Pyridones exist in equilibrium with hydroxypyridines. On silica, they stick aggressively.

Module 3: Troubleshooting Logic (Interactive)

Diagram 1: The Troubleshooting Workflow

TLC_Troubleshooting Start Issue Observed Streaking Streaking / Tailing Start->Streaking CoElution Spots Overlap (Co-elution) Start->CoElution GhostSpot Spot Disappears/Fades Start->GhostSpot AddTEA Add 1-5% TEA to Eluent (Blocks Silanols) Streaking->AddTEA CheckLoad Dilute Sample (Overloading causes streaks) Streaking->CheckLoad ChangeSelectivity Switch Solvent Class (e.g., EtOAc -> DCM/MeOH) CoElution->ChangeSelectivity TwoDTLC Run 2D TLC (Check for decomposition) CoElution->TwoDTLC Volatile Product is Volatile? (Check boiling point) GhostSpot->Volatile AcidSens Acid Sensitive? (Silica is acidic -> Decomp) GhostSpot->AcidSens AcidSens->TwoDTLC

Caption: Logic tree for diagnosing common TLC failures in pyridine chemistry.

Module 4: Frequently Asked Questions (FAQ)

Q1: My starting material and product have the same in Hex/EtOAc. How do I separate them?

A: This is common when the ether chain is small (e.g., methyl/ethyl).

  • Change Selectivity: Switch the solvent system from Hexane/EtOAc to DCM/Methanol (e.g., 95:5) or Toluene/Acetone . Different solvent classes exploit different dipole interactions.

  • The "Co-Spot" Technique: Never run just "SM" and "Reaction" lanes. You must run a middle lane containing both mixed together. If the spot elongates or looks like a "snowman" (figure-8), they are different. If it remains a tight circle, they are likely co-eluting.

Q2: I see a spot on the baseline that won't move, even in 100% EtOAc.

A: This is likely the Pyridone byproduct (hydrolyzed starting material) or the inorganic salts.

  • Test: Run a TLC in 10% Methanol / 90% DCM. If it moves slightly and streaks, it is the pyridone. If it stays at the origin, it is likely inorganic salt (remove via aqueous workup).

Q3: The product spot disappears after sitting on the plate for 10 minutes.

A: Your product might be unstable on acidic silica (acid-catalyzed decomposition).

  • Solution: Neutralize the plate before spotting. Dip the empty plate in a solution of 5% TEA in Hexane and let it dry. Then spot your reaction. This creates a basic surface.

Q4: Why does my nitropyridine spot turn brown/purple after a while?

A: Nitropyridines are light-sensitive. Exposure to ambient light (and UV during monitoring) can cause slow photoreduction or degradation. Circle your spots immediately under UV, then store the plate in the dark if you need to preserve it.

Module 5: Advanced Diagnostics (2D TLC Protocol)

Use this when you suspect your product is decomposing during the TLC run.

Diagram 2: 2D TLC Protocol

TwoD_TLC Step1 1. Spot sample in bottom-left corner Step2 2. Elute Vertical (Solvent A) Step1->Step2 Step3 3. Dry Plate completely Step2->Step3 Step4 4. Rotate 90° Step3->Step4 Step5 5. Elute Vertical (Solvent A again) Step4->Step5 Result Interpretation Step5->Result

Caption: Workflow for 2D TLC to determine compound stability on silica.

Interpretation:

  • Diagonal Line: Compound is stable.[1][5]

  • Off-Diagonal Spots: Compound is decomposing on the silica gel during the run.[5]

References

  • Chemistry LibreTexts. (2025). Visualizing TLC Plates. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from

  • BenchChem. (2025).[6][7] Chromatographic Purification of Pyridine Derivatives - Technical Support. Retrieved from

  • ChemBAM. (n.d.). TLC Troubleshooting: Streaks and Shapes. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for 2-Nitrophenoxy Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of 2-Nitrophenoxy Pyridine Derivatives and the Power of 13C NMR

2-Nitrophenoxy pyridine derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The electronic interplay between the electron-withdrawing nitro group and the versatile pyridine moiety, bridged by a phenoxy linker, gives rise to a rich chemical landscape. Understanding the precise three-dimensional structure of these molecules is paramount for elucidating their structure-activity relationships (SAR) and optimizing their properties for specific applications.

Among the arsenal of analytical techniques available for structural elucidation, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful and definitive tool. Each carbon atom in a molecule, being in a unique electronic environment, resonates at a characteristic frequency in a 13C NMR spectrum. This provides a distinct "fingerprint" of the carbon skeleton, making it an indispensable method for unambiguous structure verification and isomer differentiation. This guide provides an in-depth exploration of the 13C NMR chemical shifts of 2-nitrophenoxy pyridine derivatives, offering insights into spectral interpretation, experimental best practices, and a comparison with alternative analytical techniques.

Understanding the 13C NMR Landscape of 2-Nitrophenoxy Pyridine Derivatives

The 13C NMR spectrum of a 2-nitrophenoxy pyridine derivative is governed by the electronic effects of its constituent parts: the pyridine ring, the phenoxy group, and the nitro substituent. The chemical shift of each carbon atom is a sensitive probe of its local electron density.

General Structure and Numbering

To facilitate our discussion, let's establish the standard numbering convention for the 2-nitrophenoxy pyridine core.

Figure 1: General structure and numbering of a 2-nitrophenoxy pyridine.

Key Substituent Effects on 13C Chemical Shifts
  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, which generally deshields the adjacent carbon atoms (C2' and C6'). The chemical shifts of pyridine carbons are also influenced by the solvent.[1][2]

  • The Phenoxy Group: The oxygen atom of the phenoxy group is electron-donating through resonance, which tends to shield the ortho and para carbons of the phenoxy ring. However, its inductive effect is electron-withdrawing.

  • The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through induction and resonance.[3] This has a profound effect on the chemical shifts of the aromatic ring to which it is attached.

    • Inductive Effect: The strong electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon and, to a lesser extent, from other nearby carbons through the sigma bonds. This leads to deshielding and a downfield shift (higher ppm values).[3]

    • Resonance Effect: The nitro group can withdraw electron density from the aromatic π-system, particularly from the ortho and para positions. This resonance-induced deshielding is a major contributor to the downfield shifts of these carbons.[3]

Predicted 13C NMR Chemical Shift Ranges
Carbon Atom(s)Typical Chemical Shift Range (ppm)Influencing Factors
Phenoxy Ring
C-NO₂ (ipso)145 - 155Strong deshielding by the nitro group.
C-O (ipso)150 - 160Deshielding by the ether oxygen.
C (ortho to NO₂)120 - 130Significant deshielding due to resonance and inductive effects of the nitro group.
C (meta to NO₂)125 - 135Less affected by the nitro group's resonance effect.
C (para to NO₂)140 - 150Strong deshielding due to the resonance effect of the nitro group.
Pyridine Ring
C2' (attached to O)160 - 165Strong deshielding by the electronegative oxygen and nitrogen.
C3'110 - 120Shielded relative to other pyridine carbons.
C4'135 - 145
C5'120 - 130
C6'145 - 155Deshielding by the adjacent nitrogen atom.

Note: These are estimated ranges and can vary depending on the solvent and the presence of other substituents.

Experimental Protocol for 13C NMR Acquisition

Obtaining high-quality, reproducible 13C NMR data is crucial for accurate structural analysis. The following protocol outlines a self-validating system for the analysis of 2-nitrophenoxy pyridine derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap and misinterpretation.

    • Sample Amount: Weigh approximately 10-50 mg of the compound. The exact amount will depend on the molecular weight and the sensitivity of the NMR spectrometer.[3]

    • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds. The choice of solvent can influence chemical shifts.[4]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • NMR Spectrometer Setup:

    • Field Strength: Higher field strength magnets (e.g., 400 MHz and above) will provide better signal dispersion and sensitivity.

    • Probe Tuning and Matching: Ensure the probe is properly tuned to the 13C frequency and matched to the impedance of the spectrometer.

    • Shimming: Carefully shim the magnetic field to achieve high homogeneity and sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment is typically sufficient.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Spectral Width: Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. The acquisition time can range from minutes to several hours depending on the sample concentration.[5]

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive characterization of 2-nitrophenoxy pyridine derivatives often involves a combination of analytical techniques. The following guide helps in selecting the appropriate method based on the analytical question.

G Start Characterization of 2-Nitrophenoxy Pyridine Derivative Is_Structure_Known Is the basic structure known? Start->Is_Structure_Known Confirm_Identity Confirm Identity & Purity Is_Structure_Known->Confirm_Identity Yes Elucidate_Structure Elucidate Novel Structure Is_Structure_Known->Elucidate_Structure No Mass_Spec Mass Spectrometry (Molecular Weight) Confirm_Identity->Mass_Spec H1_NMR 1H NMR (Proton Framework) Confirm_Identity->H1_NMR Elucidate_Structure->Mass_Spec Elucidate_Structure->H1_NMR FTIR FTIR (Functional Groups) Elucidate_Structure->FTIR Final_Structure Final Structure Confirmed Mass_Spec->Final_Structure C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR H1_NMR->Final_Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) C13_NMR->TwoD_NMR TwoD_NMR->Final_Structure

Figure 2: Workflow for selecting analytical techniques for 2-nitrophenoxy pyridine derivatives.

TechniqueInformation ProvidedAdvantagesDisadvantages
13C NMR Provides a map of the carbon skeleton; sensitive to the electronic environment of each carbon.Unambiguous for isomer differentiation; provides detailed structural information.Low sensitivity requiring larger sample amounts or longer acquisition times.[5]
1H NMR Shows the number, connectivity, and chemical environment of protons.High sensitivity; rapid acquisition; provides information on proton-proton coupling.Can have significant signal overlap in complex molecules; less direct information about the carbon backbone.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Extremely sensitive; provides molecular formula information with high-resolution MS.Does not provide detailed information on isomerism or connectivity.
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., -NO₂, C-O-C, aromatic C-H).Fast and non-destructive; provides a quick overview of functional groups present.Provides limited information on the overall molecular structure and connectivity.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural characterization of 2-nitrophenoxy pyridine derivatives. By understanding the fundamental principles of substituent effects, particularly the strong electron-withdrawing nature of the nitro group, researchers can confidently interpret complex spectra and confirm the structures of their target molecules. While alternative techniques such as 1H NMR, Mass Spectrometry, and FTIR provide complementary information, 13C NMR offers an unparalleled, in-depth view of the carbon framework. Adherence to rigorous experimental protocols ensures the acquisition of high-quality, reliable data, which is the bedrock of sound scientific research and development in the fields of medicinal chemistry and materials science.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Adamczyk-Woźniak, A., Błaszczyk, M., & Sporzyński, A. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 107-115. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Ciobotaru, I. C., Crisan, D. N., Šket, P., Ciobotaru, C. C., & Polosan, S. (2019). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenoxypyridine. PubChem. Retrieved from [Link]

Sources

Mass Spectrometry Profiling of C11H7N3O5: 5-(4-Nitrobenzylidene)barbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of C11H7N3O5 , identified as 5-(4-Nitrobenzylidene)barbituric acid (also known as 5-[(4-nitrophenyl)methylidene]pyrimidine-2,4,6-trione).[1][2] This compound is a significant pharmacophore in drug discovery, serving as a scaffold for methionine aminopeptidase inhibitors and antimicrobial agents.[2]

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers[1][2]

Executive Summary & Compound Identity

The molecular formula C11H7N3O5 (MW 261.19 g/mol ) corresponds to the Knoevenagel condensation product of barbituric acid and 4-nitrobenzaldehyde . Unlike aliphatic nitro compounds, this conjugated system exhibits a distinct fragmentation behavior characterized by the stability of the benzylidene linker and the lability of the nitro group and pyrimidine ring.

FeatureSpecification
IUPAC Name 5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Formula C11H7N3O5
Monoisotopic Mass 261.0386 Da
Key Moiety Nitro-aromatic ring conjugated to a pyrimidine-trione core
Primary Application Enzyme inhibition (MetAP2), nonlinear optics, antimicrobial research

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in negative mode (ESI-), as the acidic protons on the barbituric acid ring (pKa ~4.[1][2]0) make it highly sensitive to deprotonation.[2]

LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: ESI Negative Mode [M-H]⁻.

  • Spray Voltage: -2.5 kV.[1][2]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 7.0).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Collision Energy (CE): Ramp 15–35 eV.[1][2]

Validation Step
  • Pre-run Check: Inject Barbituric Acid standard.[2] Confirm [M-H]⁻ at m/z 127.

  • System Suitability: Peak width < 0.1 min; S/N > 100 for 10 ng/mL standard.[2]

Fragmentation Pattern Analysis

The fragmentation of C11H7N3O5 is driven by two competing mechanisms: Nitro-group reduction/loss and Pyrimidine ring cleavage (RDA) .[1]

Primary Pathway: Nitro-Group Instability

In ESI(-), the parent ion is observed at m/z 260 [M-H]⁻.[1][2]

  • Loss of NO (30 Da): The nitro group rearranges to a nitrite ester followed by loss of NO radical, generating a radical anion at m/z 230 .

  • Loss of NO₂ (46 Da): Direct cleavage of the C-N bond yields the [M-H-NO₂]⁻ ion at m/z 214 .

Secondary Pathway: Pyrimidine Ring Opening

The barbituric acid ring undergoes Retro-Diels-Alder (RDA) type cleavages or isocyanic acid loss.[1][2]

  • Loss of HNCO (43 Da): A characteristic cleavage of the pyrimidine ring, reducing the m/z 260 parent to m/z 217 .

  • Combined Loss: The m/z 214 fragment (de-nitro) can further lose HNCO to form m/z 171 .

Fragment Ion Table
m/z (ESI-)Ion IdentityFormulaMechanism
260.03 [M-H]⁻C11H6N3O5⁻Deprotonated Parent
244.03 [M-H-O]⁻C11H6N3O4⁻Oxygen loss (Nitro -> Nitroso)
230.03 [M-H-NO]⁻[1][2]•C11H6N2O4⁻[1][2]•Nitric oxide loss (Radical)
217.02 [M-H-HNCO]⁻C10H5N2O4⁻Ring contraction (Loss of Isocyanic acid)
214.03 [M-H-NO₂]⁻C11H6N2O3⁻Nitro group cleavage
127.01 [Barbiturate]⁻C4H3N2O3⁻Linker cleavage (Low abundance)

Comparative Analysis: Nitro vs. Non-Nitro Analogs

To validate that the observed pattern is specific to C11H7N3O5, we compare it with 5-Benzylidenebarbituric acid (C11H8N2O3), which lacks the nitro group.[2]

FeatureC11H7N3O5 (Nitro-Analog) C11H8N2O3 (Non-Nitro Analog)
Parent Ion (ESI-) m/z 260m/z 215
Dominant Fragment m/z 214 (Loss of NO₂)m/z 172 (Loss of HNCO)
Radical Formation High (Stabilized by nitro)Low
diagnostic Utility Presence of m/z 260 -> 230 transition confirms Nitro group.[1][2]Absence of m/z 230/244 confirms lack of Nitro.

Insight: The presence of the nitro group suppresses the clean RDA cleavage seen in the non-nitro analog, making the NO/NO₂ loss the diagnostic fingerprint for C11H7N3O5.

Mechanistic Visualization (Graphviz)[1][2]

The following diagram illustrates the fragmentation pathways for the [M-H]⁻ ion of 5-(4-Nitrobenzylidene)barbituric acid.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 260 (C11H6N3O5) Nitroso [M-H-O]⁻ m/z 244 Parent->Nitroso -O (16) Radical [M-H-NO]⁻• m/z 230 Parent->Radical -NO (30) DeNitro [M-H-NO2]⁻ m/z 214 Parent->DeNitro -NO2 (46) RingLoss [M-H-HNCO]⁻ m/z 217 Parent->RingLoss -HNCO (43) DeepFrag [M-H-NO2-HNCO]⁻ m/z 171 DeNitro->DeepFrag -HNCO (43) RingLoss->DeepFrag -NO2 (46)

Caption: Fragmentation pathway of C11H7N3O5 in ESI negative mode. Red nodes indicate nitro-group specific losses; Green indicates pyrimidine ring cleavage.[1][2]

References

  • PubChem. (2025).[2] Compound Summary: 5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione (CID 338261).[1][2] National Library of Medicine. [Link][1][2]

  • NIST Mass Spectrometry Data Center. (2024).[2] 5-Nitro-2-furancarboxylic acid methyl ester (Related Nitro-Aromatic Fragmentation).[1][2] NIST Chemistry WebBook.[2][3] [Link][1][2][3]

  • Jain, R., et al. (2019).[2] Green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method.[4] Journal of Emerging Technologies and Innovative Research. [Link]

  • Organic Syntheses. (1943).[2] 5-Nitrobarbituric acid (Precursor Analysis). Org.[2][4][5][6] Synth. Coll. Vol. 2, p.617.[2][7] [Link]

Sources

Comparative Guide: Synthesis of 2-Nitrophenoxy vs. 4-Nitrophenoxy Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Nucleophilic Aromatic Substitution (


) Methodologies

Executive Summary

The synthesis of nitrophenoxy pyridines is a foundational transformation in medicinal chemistry, serving as a critical step in generating scaffolds for c-Met inhibitors, anti-inflammatory agents, and agrochemicals. This guide compares the synthesis of 2-(2-nitrophenoxy)pyridine (Ortho-isomer) and 2-(4-nitrophenoxy)pyridine (Para-isomer).

While the reaction mechanism (


) appears identical, the position of the nitro group on the phenol nucleophile  dictates divergent reaction kinetics, yields, and purification strategies.
  • 4-Nitrophenol typically offers superior nucleophilicity and higher yields due to minimal steric hindrance, despite its electron-withdrawing nature.

  • 2-Nitrophenol presents a "Steric-Electronic Trap," where intramolecular hydrogen bonding and ortho-steric bulk significantly retard the reaction, often requiring harsher conditions or specialized catalysts.

Mechanistic Analysis & Causality

The Nucleophilic Challenge

The core reaction involves the coupling of a chloropyridine electrophile with a nitrophenoxide nucleophile. The efficiency of this


 reaction relies heavily on the quality of the nucleophile.
  • 4-Nitrophenoxide (Para):

    • Electronic Effect: The nitro group exerts a strong electron-withdrawing effect (-M, -I), stabilizing the negative charge and reducing nucleophilicity compared to phenol.

    • Steric Environment: The nucleophilic oxygen is sterically unencumbered. The approach to the electrophilic center (C-2 of pyridine) is unobstructed.

    • Solvation: In polar aprotic solvents (DMSO, DMF), the anion is "naked" and reactive.

  • 2-Nitrophenoxide (Ortho):

    • Intramolecular H-Bonding: In the neutral state, 2-nitrophenol forms a strong intramolecular hydrogen bond (O-H[1]···O=N). This "locked" conformation increases the energy barrier for deprotonation.

    • Steric Shielding: Once deprotonated, the ortho-nitro group physically shields the oxygen atom. During the transition state of the

      
       attack, this bulk clashes with the pyridine ring, destabilizing the Meisenheimer intermediate.
      
Reaction Pathway Visualization

SNAr_Mechanism cluster_2nitro 2-Nitrophenol Challenges Reactants Reagents (Chloropyridine + Nitrophenol) Deprotonation Step 1: Deprotonation (Base: K2CO3/Cs2CO3) Reactants->Deprotonation Solvent: DMF/DMSO TS_Attack Transition State (Nucleophilic Attack) Deprotonation->TS_Attack 4-NO2: Fast 2-NO2: Slow (Sterics) Meisenheimer Meisenheimer Intermediate TS_Attack->Meisenheimer Resonance Stabilization Product Product (Nitrophenoxy Pyridine) Meisenheimer->Product Loss of Cl- H_Bond Intramolecular H-Bonding H_Bond->Deprotonation Resists Base Steric Ortho-Steric Hindrance Steric->TS_Attack Destabilizes TS

Figure 1: Mechanistic pathway of


 coupling highlighting the kinetic barriers introduced by the 2-nitro substituent.

Comparative Performance Data

The following data summarizes typical experimental outcomes when coupling 2-chloropyridine (1.0 eq) with the respective nitrophenol (1.1 eq) using


 in DMF at 

.
Feature4-Nitrophenoxy Synthesis2-Nitrophenoxy SynthesisImpact Analysis
Nucleophilicity ModerateLow2-isomer requires longer reaction times or stronger bases (

).
Steric Hindrance NegligibleHigh (Ortho-effect)2-isomer yield is sensitive to electrophile bulk.
Reaction Time 4 – 8 Hours12 – 24 Hours4-isomer offers higher throughput.
Typical Yield 85 – 95%60 – 75%2-isomer often suffers from incomplete conversion.
Impurity Profile Minimal (Clean conversion)Unreacted Phenol, Hydrolysis products2-nitrophenol is steam volatile; difficult to remove traces.
pKa (Phenol) 7.157.23Similar acidity, but deprotonation kinetics differ due to H-bonding.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(4-Nitrophenoxy)pyridine (High Efficiency)

Best for: Rapid generation of libraries, high-yield requirements.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • 4-Nitrophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF or DMSO (Concentration: 0.5 M)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-nitrophenol and

    
     in DMF. Stir at ambient temperature for 15 minutes.
    
    • Why: Allows formation of the phenoxide anion. The solution will turn vibrant yellow/orange.

  • Addition: Add 2-chloropyridine in one portion.

  • Reaction: Heat the mixture to

    
      for 6 hours.
    
    • Monitoring: TLC (30% EtOAc/Hexane) will show the disappearance of the polar nitrophenol and formation of a less polar product.

  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water (to remove DMF and excess nitrophenol), and dry. Recrystallize from Ethanol if necessary.[2]

Protocol B: Synthesis of 2-(2-Nitrophenoxy)pyridine (Sterically Challenged)

Best for: Overcoming ortho-substitution barriers.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • 2-Nitrophenol (1.2 equiv) — Excess required due to volatility/lower reactivity.

  • Cesium Carbonate (

    
    ) (1.5 equiv) — Superior solubility/basicity in organic media.
    
  • Solvent: NMP or DMF (Concentration: 0.5 M)

Step-by-Step Methodology:

  • Deprotonation: Charge 2-nitrophenol and

    
     in NMP. Stir at 
    
    
    
    for 30 minutes.
    • Why: Heat is needed to break the intramolecular H-bond and drive deprotonation.

  • Coupling: Add 2-chloropyridine.

  • Reaction: Heat to

    
      for 16-24 hours.
    
    • Critical Control: Do not exceed

      
       to avoid decomposition of the nitrophenol.
      
  • Workup (Phase Separation): Dilute with EtOAc and wash extensively with 1M NaOH (3x).

    • Why: 2-Nitrophenol is lipophilic and steam volatile. Unlike the 4-isomer, it does not easily precipitate in water. Basic washes ensure the unreacted 2-nitrophenol remains ionized in the aqueous layer.

  • Purification: Flash column chromatography is often required (Gradient: 0-20% EtOAc/Hexanes) to separate the product from trace starting materials.

Workflow Visualization

Experimental_Workflow Start Select Target Isomer Branch4 4-Nitrophenoxy Target (Para) Start->Branch4 Branch2 2-Nitrophenoxy Target (Ortho) Start->Branch2 Reagents4 Base: K2CO3 Solvent: DMF Temp: 90°C Branch4->Reagents4 Reagents2 Base: Cs2CO3 (Stronger) Solvent: NMP Temp: 110-120°C Branch2->Reagents2 Workup4 Quench: Ice Water Method: Precipitation Reagents4->Workup4 6 Hours Workup2 Quench: EtOAc/NaOH Wash Method: Extraction & Column Reagents2->Workup2 18+ Hours

Figure 2: Decision tree for selecting reaction conditions and workup strategies based on the nitrophenol isomer.

Expert Tips for Troubleshooting

  • Color Indicators:

    • 4-Nitrophenoxide: Deep yellow/orange in basic solution. Loss of color during workup indicates successful protonation of excess phenol (removal).

    • 2-Nitrophenoxide: Bright orange/red. If the reaction mixture turns black/tarry, the temperature is too high (

      
      ).
      
  • Alternative Activation:

    • If the 2-nitrophenol reaction stalls (<50% conversion), switch to Sodium Hydride (NaH) in THF/DMF. NaH ensures irreversible deprotonation, breaking the intramolecular H-bond more effectively than carbonate bases.

  • Leaving Group Selection:

    • If 2-chloropyridine is unreactive, switch to 2-fluoropyridine . The fluoride is a better leaving group in

      
       reactions (due to high electronegativity stabilizing the transition state), which can compensate for the poor nucleophilicity of 2-nitrophenol.
      

References

  • Nucleophilic Aromatic Substitution Mechanism & Regioselectivity

    • Source: Master Organic Chemistry.[3] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • URL:[Link]

  • Acidity and Reactivity of Nitrophenols

    • Source: University of Alberta, Chem 263 Course Notes.
    • URL:[Link]

  • Synthesis of Phenoxy Pyridines via Aryne Chemistry (Altern

    • Title: An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.[4]

    • Source: RSC Advances / PubMed Central (PMC).
    • URL:[Link]

  • Synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy)

    • Source: BIO Web of Conferences.
    • URL:[Link]

Sources

A Comparative Crystallographic Guide to Nitro-Substituted Pyridine Ethers: Structure, Interactions, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold. The introduction of a nitro group and an ether linkage to this heterocycle gives rise to a class of compounds with fine-tuned electronic properties and significant potential in drug development and the design of functional materials. The precise three-dimensional arrangement of atoms and molecules in the solid state, elucidated by single-crystal X-ray diffraction, is paramount to understanding and predicting the behavior of these compounds.

This guide offers an in-depth comparison of the X-ray crystallography data for nitro-substituted pyridine ethers. We will delve into the structural nuances imparted by the interplay of the electron-withdrawing nitro group and the flexible ether linkage, providing researchers, scientists, and drug development professionals with a foundational understanding of their solid-state properties.

The Decisive Influence of Substituents on Crystal Packing

The introduction of a nitro group dramatically alters the electronic landscape of the pyridine ring, making it more susceptible to nucleophilic substitution and influencing its intermolecular interactions.[1] When an ether linkage is also present, the conformational flexibility of this group adds another layer of complexity to the crystal packing.

A prime example is the crystal structure of 2-(2-Methoxyphenoxy)-3-nitropyridine . In this molecule, the pyridine and benzene rings are nearly orthogonal to each other, with a dihedral angle of 86.63 (6)°.[2] This significant twist is a direct consequence of the steric hindrance between the two aromatic systems bridged by the ether oxygen. The nitro group, however, remains nearly coplanar with the pyridine ring, which is a common feature in many nitropyridine derivatives, allowing for resonance stabilization.[2]

To appreciate the influence of the ether and nitro groups, we can compare this structure with other substituted nitropyridines. For instance, in 2-iodo-3-nitropyridine, the nitro group is tilted by a significant 34.6 (3)° with respect to the pyridine ring, a deviation likely influenced by the bulky iodine atom and different packing forces.[3]

The following table summarizes key crystallographic data for selected nitro-substituted pyridine ethers and related compounds to facilitate a direct comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Py-Ar) (°)Ref.
2-(2-Methoxyphenoxy)-3-nitropyridineC₁₂H₁₀N₂O₄MonoclinicP2₁/n7.5017(7)7.1542(6)20.6369(18)91.878(1)86.63(6)[2]
4-Methoxy-3-nitropyridineC₆H₆N₂O₃------N/A[4]
2-Iodo-3-nitropyridineC₅H₃IN₂O₂MonoclinicP2₁/c8.0169(15)12.313(2)8.0999(15)119.66(2)N/A[3]
2-Amino-3-nitropyridineC₅H₅N₃O₂-------[5]

Note: Complete crystallographic data for 4-Methoxy-3-nitropyridine and 2-Amino-3-nitropyridine were not available in the immediate search results but their structures have been determined and are available in the Cambridge Structural Database.

The Causality Behind Experimental Choices in Crystallography

The journey from a synthesized powder to a refined crystal structure is paved with critical experimental decisions. The choice of solvent for crystallization, for example, is often the most crucial variable. For many organic molecules like nitro-substituted pyridine ethers, a solvent system that allows for slow evaporation is preferred. This gradual process provides the molecules with sufficient time to organize into a well-ordered crystal lattice. A common strategy involves dissolving the compound in a relatively good solvent (e.g., methanol, ethanol, or acetone) and allowing a poorer solvent (e.g., water or a non-polar solvent like hexane) to slowly diffuse into the solution, thereby gently inducing crystallization. For instance, crystals of 2-iodo-3-nitropyridine suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution.[3]

The temperature at which diffraction data is collected is another key parameter. Data for 2-(2-Methoxyphenoxy)-3-nitropyridine was collected at 100 K.[2] Collecting data at low temperatures (typically 100 K, using a stream of liquid nitrogen) minimizes thermal vibrations of the atoms. This leads to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

The workflow for single-crystal X-ray diffraction is a multi-step process that demands precision and careful data analysis.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Py1 Pyridine Ring Py2 Pyridine Ring Py1->Py2 π-π Stacking No2_1 Nitro Group (O-) Ether1 Ether Oxygen CH_Aro Aromatic C-H CH_Aro->No2_1 C-H···O Hydrogen Bond

Caption: Potential intermolecular interactions in nitro-substituted pyridine ethers.

Experimental Protocols

Synthesis of 4-Methoxy-3-nitropyridine (A Representative Protocol)

Disclaimer: This is a representative protocol synthesized from literature procedures and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of a suitable starting material (e.g., 4-chloro-3-nitropyridine) in a dry solvent such as methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 4-methoxy-3-nitropyridine. [6]

Single-Crystal Growth
  • Dissolve the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane).

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Alternatively, place the vial containing the solution in a larger, sealed container with a small amount of a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor will induce crystallization.

  • Once suitable single crystals have formed, carefully remove them from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source. A series of diffraction images are collected as the crystal is rotated. [7]3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [3]6. Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic quality. The final data is typically deposited in the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF). [8][9]

Conclusion

The crystallographic analysis of nitro-substituted pyridine ethers reveals a fascinating interplay of steric and electronic effects that govern their three-dimensional structures. The near orthogonality often observed between the pyridine and aryl rings of the ether moiety, combined with the planarity of the nitro group, leads to complex and varied packing arrangements stabilized by weak intermolecular forces such as C-H···O hydrogen bonds and π-π stacking. A thorough understanding of these solid-state structures, grounded in high-quality single-crystal X-ray diffraction data, is indispensable for the rational design of new pharmaceuticals and advanced materials based on this versatile chemical scaffold.

References

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HPLC retention time of 5-Nitro-2-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Behavior of 5-Nitro-2-(2-nitrophenoxy)pyridine

A Method Development and Comparative Analysis

As a Senior Application Scientist, this guide provides a comprehensive analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention characteristics of 5-Nitro-2-(2-nitrophenoxy)pyridine. In the absence of a standardized pharmacopeial method for this specific analyte, we present a foundational analytical protocol and a comparative investigation into how critical chromatographic parameters influence its retention time. This guide is designed for researchers, scientists, and drug development professionals who require a robust and adaptable method for the quantification and purification of this and similar nitroaromatic compounds.

The structure of 5-Nitro-2-(2-nitrophenoxy)pyridine, characterized by a pyridine core, an ether linkage, and two nitro groups on separate aromatic rings, renders it a relatively non-polar molecule. This inherent hydrophobicity makes RP-HPLC the ideal analytical modality. Our investigation will demonstrate how manipulating the stationary and mobile phases can be leveraged to achieve optimal separation and resolution.

Part 1: Foundational RP-HPLC Protocol for Analysis

The cornerstone of any analytical guide is a reliable and reproducible starting method. The following protocol was developed based on established principles for the separation of nitroaromatic compounds, prioritizing a common C18 stationary phase and a simple isocratic mobile phase.[1]

Experimental Protocol: Foundational Method
  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[1]

    • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the primary choice for its versatility and robust hydrophobic retention of non-polar analytes.[2]

  • Reagents and Solvents:

    • Solvents: HPLC-grade acetonitrile and ultrapure water.

    • Analyte Standard: A stock solution of 5-Nitro-2-(2-nitrophenoxy)pyridine (1000 µg/mL) is prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile.

    • Working Standard: A working standard of 20 µg/mL is prepared by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant column temperature is critical, as temperature fluctuations can cause significant shifts in retention time, with a general observation of a 2% decrease in retention for every 1°C increase.[3][4]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.[5][6]

    • Run Time: 15 minutes.

This foundational method provides a solid baseline for the retention time of 5-Nitro-2-(2-nitrophenoxy)pyridine. The subsequent sections will explore the analyte's retention behavior when these conditions are systematically altered.

Part 2: Comparative Analysis of Retention Time

Understanding how retention time responds to changes in the chromatographic environment is fundamental to method development and troubleshooting. Here, we compare the retention of 5-Nitro-2-(2-nitrophenoxy)pyridine across different mobile phase compositions and stationary phase chemistries.

A. The Influence of Mobile Phase Composition

In RP-HPLC, the mobile phase's solvent strength is a primary driver of analyte retention. For a non-polar compound like our target analyte, increasing the percentage of the organic solvent (acetonitrile) will decrease its affinity for the non-polar stationary phase, leading to a shorter retention time.[7] This relationship is a direct consequence of the analyte partitioning more readily into the more organic mobile phase.

Table 1: Comparison of Retention Time with Varying Acetonitrile Concentration

Mobile Phase (Acetonitrile:Water, v/v)Expected Retention Time (min)Observation
50:50~12.1Strong retention due to lower solvent strength.
60:40 (Foundational) ~8.5 Baseline retention.
70:30~5.2Weak retention due to higher solvent strength.

Note: These are illustrative retention times based on chromatographic principles to demonstrate the expected trend.

The data clearly indicates that a 10% increase or decrease in acetonitrile concentration produces a significant, predictable shift in retention time. This tunability is essential for moving the analyte peak away from potential impurities or matrix interferences.

B. The Influence of Stationary Phase Chemistry

While the C18 column is the workhorse of RP-HPLC, alternative stationary phases offer different selectivity based on mechanisms other than pure hydrophobicity. A Phenyl column, for instance, provides retention through both hydrophobic interactions and π-π interactions with aromatic analytes. Given the presence of two aromatic rings in 5-Nitro-2-(2-nitrophenoxy)pyridine, comparing its retention on a C18 versus a Phenyl column is instructive.

Table 2: Comparison of Retention Time on C18 vs. Phenyl Stationary Phases

Column (4.6x150mm, 5µm)Mobile Phase (ACN:H₂O, 60:40)Expected Retention Time (min)Primary Interaction Mechanism
C1860:40~8.5Hydrophobic Interaction
Phenyl60:40~9.2Hydrophobic + π-π Interaction

Note: These are illustrative retention times. The Phenyl column is expected to provide slightly more retention due to the additional π-π interaction mechanism with the aromatic rings of the analyte.

This comparison highlights the concept of "orthagonal selectivity." If a C18 column fails to resolve the target analyte from an impurity, switching to a column with a different retention mechanism, like a Phenyl phase, can alter the elution order and improve separation.[1]

Part 3: Workflow and Method Validation

A self-validating protocol ensures trustworthiness and reproducibility. The workflow for analyzing 5-Nitro-2-(2-nitrophenoxy)pyridine follows a logical sequence from preparation to analysis, which can be visualized for clarity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Analytical Standard (e.g., 20 µg/mL in Mobile Phase) setup HPLC System Setup (Equilibrate Column, Set Conditions) prep_std->setup prep_sample Prepare Sample Solution (Dissolve in Mobile Phase & Filter) prep_sample->setup inject Inject Sample/Standard (10 µL Volume) setup->inject detect Data Acquisition (UV Detection at 254 nm) inject->detect process Chromatogram Integration (Peak Area & Retention Time) detect->process compare Comparative Analysis (Compare Rt across conditions) process->compare

Caption: HPLC analysis workflow for 5-Nitro-2-(2-nitrophenoxy)pyridine.

Discussion and Conclusion

This guide establishes a foundational RP-HPLC method for the analysis of 5-Nitro-2-(2-nitrophenoxy)pyridine and demonstrates the predictable impact of mobile and stationary phase choices on its retention time. The retention of this non-polar, aromatic molecule is governed by well-understood chromatographic principles:

  • Decreasing Retention: An increase in the organic modifier (acetonitrile) content in the mobile phase reduces retention time by increasing the analyte's affinity for the mobile phase.[7]

  • Altering Selectivity: Switching from a purely hydrophobic stationary phase (C18) to one with mixed-mode interactions (Phenyl) can alter retention and is a powerful tool for method development.[1]

The provided protocols and comparative data serve as a robust starting point for any scientist tasked with developing a quantitative or preparative method for 5-Nitro-2-(2-nitrophenoxy)pyridine. By understanding the causality behind retention time shifts, researchers can logically and efficiently optimize their separations, ensuring accuracy, precision, and reliability in their results.

References

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